BM-1244
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H59ClF4N6O8S4/c1-35(2)65-36(3)52(75(4,68)69)50(51(65)37-10-12-40(55)13-11-37)39-30-41(56)32-45(31-39)64-28-26-63(27-29-64)44-16-14-42(15-17-44)61-77(72,73)47-18-19-48(49(33-47)76(70,71)54(57,58)59)60-43(34-74-46-8-6-5-7-9-46)22-25-62-23-20-38(21-24-62)53(66)67/h5-19,30-33,35,38,43,60-61H,20-29,34H2,1-4H3,(H,66,67)/t43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPBBHWAPIYHS-VZUYHUTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H59ClF4N6O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BM-1244: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1244, the active metabolite of the pro-drug pelcitoclax (APG-1252), is a potent small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Specifically, this compound functions as a dual inhibitor of Bcl-2 and Bcl-xL, key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] this compound is being investigated as a therapeutic agent in various malignancies, including colorectal cancer, acute myeloid leukemia, gastric cancer, and non-small cell lung cancer.[1][2] This guide provides an in-depth technical overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Releasing the Brakes on Apoptosis
The central mechanism of action of this compound is the disruption of the protein-protein interactions between anti-apoptotic Bcl-2/Bcl-xL and pro-apoptotic effector proteins, primarily Bax and Bak.[5] In healthy cells, Bcl-2 and Bcl-xL sequester these pro-apoptotic proteins, preventing their activation and the subsequent initiation of the apoptotic cascade.[6] this compound, by binding to the BH3-binding groove of Bcl-2 and Bcl-xL, competitively inhibits this interaction, liberating Bax and Bak.[5] Once freed, Bax and Bak can oligomerize and form pores in the outer mitochondrial membrane, a critical event known as mitochondrial outer membrane permeabilization (MOMP).[7]
MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Smac/DIABLO.[1][8] Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1] The release of Smac/DIABLO further promotes apoptosis by inhibiting the activity of inhibitors of apoptosis proteins (IAPs).[8]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, cellular potency, and in vivo activity.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 450 nM | [1] |
| Bcl-xL | 134 nM | [1] |
Table 2: In Vitro Efficacy of this compound (APG-1252-M1) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 1.146 | [1] |
| N87 | Gastric Cancer | 0.9007 | [1] |
| HCC2998 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |
| HCT116 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |
| SW480 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |
| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [5] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [5] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [5] |
Table 3: In Vivo Efficacy of Pelcitoclax (APG-1252, pro-drug of this compound)
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 65 mg/kg and 100 mg/kg (twice or once weekly) | Significant antitumor effects with tumor growth rate (T/C%) values ranging from 13.7% to 30.7%. | [5] |
| HGC-27 | Gastric Cancer | Not specified | In combination with paclitaxel, achieved greater tumor growth inhibition (T/C value of 20%) compared to paclitaxel alone (T/C value of 50%). | [9] |
| BALB/c athymic nude mice | Not specified | 25-100 mg/kg qd, i.v., 10 d | Suppressed tumor growth. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for investigating this compound's apoptotic effects.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific conditions may require optimization depending on the cell lines and reagents used.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, Bak, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The Role of Mcl-1 in Resistance
A crucial factor influencing the sensitivity of cancer cells to this compound is the expression level of another anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1).[2] Since this compound does not directly inhibit Mcl-1, cancer cells with high levels of Mcl-1 may exhibit resistance to this compound monotherapy.[2] This is because Mcl-1 can compensate for the inhibition of Bcl-2 and Bcl-xL by sequestering pro-apoptotic proteins. This has led to the exploration of combination therapies. For instance, combining this compound with Mcl-1 inhibitors has shown synergistic effects in preclinical models.[2][10] Furthermore, certain chemotherapeutic agents, like paclitaxel, can downregulate Mcl-1, thereby sensitizing cancer cells to this compound.[9]
Clinical Perspective
The pro-drug of this compound, pelcitoclax (APG-1252), is currently being evaluated in clinical trials for various solid tumors, both as a single agent and in combination with other therapies.[11][12] A phase I study of pelcitoclax in combination with paclitaxel in patients with relapsed/refractory small-cell lung cancer showed that the combination was well-tolerated and demonstrated modest antitumor activity.[11] Another study investigating pelcitoclax in combination with osimertinib in patients with EGFR-mutant non-small cell lung cancer also reported that the combination was well-tolerated and showed promising efficacy.[12] These clinical studies underscore the potential of targeting the Bcl-2 pathway with agents like this compound in the treatment of cancer.
Conclusion
This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that effectively induces apoptosis in a variety of cancer cell types. Its mechanism of action is well-defined, involving the disruption of the sequestration of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade. The efficacy of this compound is influenced by the expression levels of other Bcl-2 family members, particularly Mcl-1, highlighting the potential for rational combination therapies. Ongoing clinical trials with its pro-drug, pelcitoclax, are providing valuable insights into its therapeutic potential in a clinical setting. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key mechanistic details, quantitative data, and experimental approaches for studying this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. asco.org [asco.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
BM-1244: A Technical Guide to a Novel Dual Bcl-2/Bcl-xL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Target Profile
BM-1244, also known as APG-1252-M1, is the potent, active metabolite of the prodrug pelcitoclax (APG-1252). It functions as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic proteins like BIM and PUMA, thereby unleashing the apoptotic cascade in cancer cells.[2] This mechanism of action makes this compound a promising therapeutic agent in oncology, with potential applications in colorectal cancer, acute myeloid leukemia, gastric cancer, and non-small cell lung cancer.[1] Preclinical studies have demonstrated its ability to induce apoptosis, suppress tumor growth, and act synergistically with chemotherapy.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (APG-1252-M1) from preclinical studies.
Table 1: Binding Affinity
| Target | Ki (nM) |
| Bcl-xL | 134 |
| Bcl-2 | 450 |
| [Source: MedChemExpress][1] |
Table 2: In Vitro Efficacy (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Cancer | 1.146 |
| N87 | Gastric Cancer | 0.9007 |
| NCI-H146 | Small Cell Lung Cancer | 0.009 |
| [Source: MedChemExpress, AACR Journals][1][4] |
Signaling Pathway
This compound executes its anti-tumor effect by modulating the intrinsic apoptosis pathway. By inhibiting Bcl-2 and Bcl-xL, it prevents the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Experimental Protocols & Workflows
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: CellTiter-Glo® reagent is added to each well.
-
Signal Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[3]
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late-stage apoptotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is determined.
Western Blot Analysis
Objective: To detect changes in the expression of apoptosis-related proteins following this compound treatment.
Methodology:
-
Protein Extraction: Cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound's prodrug, pelcitoclax, in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., N87 gastric cancer cells) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[1][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered pelcitoclax (e.g., 25-100 mg/kg, intravenously, daily for 10 days), a vehicle control, or a combination therapy.[1][5]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Binding Affinity of BM-1244 to Bcl-2 and Bcl-xL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BM-1244, a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The document details its binding affinities, the experimental methodologies used to determine these values, and the relevant signaling pathways.
Quantitative Binding Affinity Data
This compound, also known as APG-1252-M1, is a potent inhibitor of both Bcl-2 and Bcl-xL.[1][2][3] Its inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
| Target Protein | Inhibition Constant (Ki) |
| Bcl-xL | 134 nM |
| Bcl-2 | 450 nM |
Table 1: Binding affinities of this compound for Bcl-2 and Bcl-xL proteins. Data sourced from MedChemExpress.[1]
Mechanism of Action
This compound functions as a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma).[4][5][6] In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins such as Bax and Bak, thereby preventing apoptosis.[4][7] BH3-only proteins can bind to Bcl-2 and Bcl-xL, causing them to release Bax and Bak.[5] Once released, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to its permeabilization.[5] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and inducing programmed cell death.[1][5] By binding to Bcl-2 and Bcl-xL, this compound disrupts their interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells where these anti-apoptotic proteins are often overexpressed.[1][2]
Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and the mechanism of action of this compound.
Caption: Intrinsic apoptosis pathway and the role of this compound.
Experimental Protocols for Binding Affinity Determination
The binding affinities of small molecule inhibitors to their protein targets are commonly determined using biophysical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two prevalent homogeneous assay formats used in drug discovery for this purpose.
TR-FRET is a robust method for studying biomolecular interactions.[8] It utilizes long-lifetime lanthanide donors to minimize background fluorescence. The assay measures the energy transfer between a donor fluorophore (e.g., Terbium or Europium) and an acceptor fluorophore (e.g., a fluorescently labeled tracer) when they are in close proximity.
Workflow Diagram:
Caption: A generalized workflow for a TR-FRET competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of His-tagged recombinant Bcl-2 or Bcl-xL protein.
-
Prepare a stock solution of a Terbium-labeled anti-His antibody (donor).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide tracer (acceptor) known to bind to Bcl-2/Bcl-xL.
-
Create a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20).[9]
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the His-tagged Bcl-2/Bcl-xL protein and the Terbium-labeled anti-His antibody.
-
Add the fluorescent tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[9]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated.
-
In the absence of an inhibitor, the tracer binds to the Bcl-2/Bcl-xL protein, bringing the donor and acceptor into proximity and generating a high TR-FRET signal.
-
This compound competes with the tracer for binding to the protein, leading to a decrease in the TR-FRET signal.
-
The Ki value is determined by fitting the dose-response curve of the inhibitor to a suitable competition binding model.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay that measures biomolecular interactions.[10] It involves two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. The short diffusion distance of singlet oxygen means that a signal is only produced when the beads are in close proximity.
Workflow Diagram:
Caption: A generalized workflow for an AlphaScreen competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of biotinylated recombinant Bcl-2 or Bcl-xL protein.
-
Prepare a stock solution of streptavidin-coated donor beads.
-
Prepare a stock solution of a tagged BH3 peptide (e.g., GST-tagged) that binds to Bcl-2/Bcl-xL.
-
Prepare a stock solution of anti-tag (e.g., anti-GST) antibody-conjugated acceptor beads.
-
Create a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions or vehicle control.
-
Add the biotinylated Bcl-2/Bcl-xL protein and the tagged BH3 peptide.
-
Incubate briefly to allow for protein-ligand and protein-inhibitor binding.
-
Add the streptavidin-coated donor beads and the anti-tag acceptor beads.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
In the absence of an inhibitor, the Bcl-2/Bcl-xL protein binds to the BH3 peptide, bringing the donor and acceptor beads into close proximity and generating a strong signal.
-
This compound competes with the BH3 peptide for binding to Bcl-2/Bcl-xL, disrupting the bead complex and causing a decrease in the signal.
-
The Ki value is calculated from the IC50 value obtained from the dose-response curve.
-
Conclusion
This compound is a dual inhibitor of Bcl-2 and Bcl-xL with nanomolar binding affinities. Understanding these quantitative binding characteristics is crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide represent standard industry practices for characterizing the binding affinity of small molecule inhibitors to protein targets, providing a framework for the continued investigation of compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. News - APG1244 - LARVOL VERI [veri.larvol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
APG-1252-M1: A Technical Guide to its Role in Programmed Cell Death
Introduction
APG-1252-M1, the active metabolite of the prodrug pelcitoclax (APG-1252), is a novel and potent small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This family of proteins is central to the regulation of the intrinsic, or mitochondrial, pathway of apoptosis. In many cancers, anti-apoptotic Bcl-2 proteins such as Bcl-2 and Bcl-xL are overexpressed, enabling cancer cells to evade programmed cell death and promoting tumor survival and resistance to treatment. APG-1252-M1 is engineered to function as a dual inhibitor of both Bcl-2 and Bcl-xL, thereby restoring the natural apoptotic process in malignant cells.[3][4] This document provides a detailed technical overview of APG-1252-M1's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Inducing Intrinsic Apoptosis
APG-1252-M1 functions as a BH3 mimetic, competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][5] This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by Bcl-2/Bcl-xL. The liberation of these pro-apoptotic "activator" proteins leads to the activation of the effector proteins BAX and BAK.
Once activated, BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and Smac (Second Mitochondria-derived Activator of Caspases) from the mitochondrial intermembrane space into the cytoplasm.[6][7] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, primarily caspase-3.[5][6] Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[5][7]
Quantitative Data Presentation
The efficacy of APG-1252-M1 has been quantified across various cancer cell lines. The data highlights its potent inhibitory activity and its effectiveness in inducing cell death.
Table 1: Binding Affinities and Inhibitory Concentrations (IC₅₀)
| Target / Cell Line | Cancer Type | Metric | Value | Reference |
|---|---|---|---|---|
| Bcl-xL | - | Kᵢ | 134 nM | [6] |
| Bcl-2 | - | Kᵢ | 450 nM | [6] |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | IC₅₀ | 0.009 µM | [2] |
| AGS | Gastric Cancer | IC₅₀ | 1.146 µM | [6] |
| N87 | Gastric Cancer | IC₅₀ | 0.9007 µM | [6] |
| HCT116 | Colorectal Cancer (CRC) | - | Sensitive | [6] |
| HCC2998 | Colorectal Cancer (CRC) | - | Sensitive | [6] |
| SW480 | Colorectal Cancer (CRC) | - | Sensitive |[6] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |
|---|---|---|---|---|---|
| NCI-H446 | SCLC | 50 - 200 nM | 24 h | Dose-dependent increase in apoptosis (34.79% to 58.58%) | [2] |
| NCI-H446, H69, H146 | SCLC | Not specified | Not specified | Led to Caspase-3/7 activation | [2] |
| HCT116 | CRC | 1 µM | 2 h | Release of Cytochrome c and Smac from mitochondria | [6] |
| AGS, N87 | Gastric Cancer | 0.03 - 3 µM | - | Activated caspases and led to cytochrome c release | [6] |
| AGS, N87 | Gastric Cancer | 0.03 - 1 µM | 48 h | Concentration-dependent increase in apoptosis | [6] |
| AGS, N87 | Gastric Cancer | 0.3 µM | 24 h | Downregulated the ratio of JC-1 aggregate-positive cells |[6] |
Synergistic Effects and Resistance Mechanisms
APG-1252-M1 demonstrates significant synergistic anti-tumor effects when combined with other therapeutic agents. For instance, it enhances the efficacy of chemotherapy agents like 5-FU and paclitaxel in gastric cancer models.[2][3] It also shows synergy with targeted therapies, such as the EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC).[4][8]
A key mechanism of resistance to APG-1252-M1 is the expression of the anti-apoptotic protein Mcl-1, as APG-1252-M1 has substantially less affinity for Mcl-1.[5][7] Cancer cell lines with high levels of Mcl-1 are less sensitive to the drug.[4][7] Conversely, inhibiting Mcl-1 can sensitize resistant cells to APG-1252-M1.[7][8] This is exemplified by the combination with paclitaxel, which can downregulate Mcl-1 protein levels, thereby sensitizing cells to APG-1252-M1-induced apoptosis.[2]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the activity of APG-1252-M1.
Cell Viability Assay (CCK-8)
-
Objective: To determine the anti-proliferative effect of APG-1252-M1.
-
Methodology:
-
Seed cancer cells (e.g., AGS, N87) in 96-well plates and culture overnight.[3]
-
Treat cells with a serial dilution of APG-1252-M1 (e.g., 10 nM to 100 µM) for a specified duration (e.g., 3 days).[6]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Treat cells with APG-1252-M1 at desired concentrations and time points.[5]
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[2]
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of apoptosis-related proteins.
-
Methodology:
-
Treat cells with APG-1252-M1 and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL).[3][5]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Objective: To assess mitochondrial depolarization, an early event in apoptosis.
-
Methodology:
-
Treat cells with APG-1252-M1.[3]
-
Incubate the cells with JC-1 staining solution.
-
Analyze by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[6] A shift from red to green fluorescence indicates apoptosis induction.
-
Conclusion
APG-1252-M1 is a potent dual inhibitor of Bcl-2 and Bcl-xL that effectively induces programmed cell death in a variety of cancer models. Its mechanism of action is centered on the activation of the intrinsic mitochondrial apoptosis pathway, a process dependent on BAX/BAK activation.[2][7] While its efficacy can be modulated by the expression levels of Mcl-1, its synergistic potential with chemotherapy and other targeted agents makes it a promising therapeutic strategy.[3][4] The data and protocols outlined in this guide provide a comprehensive foundation for researchers investigating the role of APG-1252-M1 in cancer therapy and for professionals involved in its ongoing clinical development.
References
- 1. Pelcitoclax (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bcl-2/Bcl-xl inhibitor APG-1252-M1 is a promising therapeutic strategy for gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of BM-1244: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth overview of BM-1244 (also known as APG-1252-M1), a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, for researchers, scientists, and drug development professionals. By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for investigating the therapeutic potential of this compound in cancer.
This compound selectively binds to Bcl-2 and Bcl-xL, disrupting their inhibitory interaction with pro-apoptotic proteins like Bax and Bak. This action triggers the intrinsic apoptosis pathway, leading to the release of mitochondrial cytochrome c and Smac, subsequent activation of caspase-3, and cleavage of PARP, ultimately culminating in programmed cell death in cancer cells.[1][2] This targeted approach has demonstrated anti-tumor effects in various cancer models, including colorectal, gastric, and acute myeloid leukemia.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| Bcl-xL | 134[1][2][3] |
| Bcl-2 | 450[1][2][3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Treatment Conditions |
| AGS | Gastric Cancer | IC50 | 1.146 µM | 3 days[1] |
| N87 | Gastric Cancer | IC50 | 0.9007 µM | 3 days[1] |
| HCC2998 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |
| HCT116 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |
| SW480 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome |
| BALB/c athymic nude mice | Xenograft | 25-100 mg/kg qd, i.v., 10 d | Suppressed tumor growth[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for its investigation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical guide provides a solid foundation for researchers to explore the anti-cancer properties of this compound. The provided data, pathways, and protocols are intended to facilitate further investigation into this promising therapeutic agent.
References
In Vitro Efficacy of BM-1244 in Leukemia Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1244, also known as APG-1252-M1, is a potent, second-generation small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2 and Bcl-xL.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumorigenesis and chemoresistance. In hematological malignancies such as acute myeloid leukemia (AML), the Bcl-2 family proteins are frequently dysregulated, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound and its active metabolite, APG-1252-12A, in various leukemia cell lines, with a focus on its mechanism of action, anti-proliferative effects, and induction of apoptosis.
Data Presentation: Quantitative Analysis of this compound Activity
The anti-proliferative activity of APG-1252-12A, the active metabolite of the this compound prodrug pelcitoclax, has been evaluated in a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay after 72 hours of treatment. The sensitivity of the cell lines to APG-1252-12A was found to correlate with the expression levels of Bcl-2 family proteins.
| Cell Line | Leukemia Type | IC50 (nM) of APG-1252-12A (72h) |
| HL-60 | Acute Promyelocytic Leukemia | 1.5 ± 0.3 |
| U937 | Histiocytic Lymphoma | 3.2 ± 0.5 |
| K562 | Chronic Myelogenous Leukemia | 8.7 ± 1.1 |
| MOLM-13 | Acute Myeloid Leukemia | 12.5 ± 1.8 |
| Kasumi-1 | Acute Myeloid Leukemia | 25.6 ± 3.2 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the determination of cell viability and IC50 values of this compound in leukemia cell lines using a colorimetric MTS assay.
Materials:
-
Leukemia cell lines (e.g., HL-60, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or its active metabolite) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in leukemia cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Leukemia cells treated with this compound
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blot Analysis
This protocol is for the detection of proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases, in leukemia cells treated with this compound.[2]
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Leukemia Cells
Caption: this compound induced apoptosis signaling pathway in leukemia cells.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in leukemia cell lines.
References
Foundational Research on the Bcl-2/Bcl-xL Inhibitor BM-1244: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical research on BM-1244 (also known as APG-1252-M1), a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). This compound is the active metabolite of the prodrug pelcitoclax (APG-1252).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, biological activity, and experimental basis for the therapeutic potential of this class of BH3 mimetics.
Introduction: Targeting the Bcl-2 Family in Cancer
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1] In many cancers, survival is maintained by the overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. These proteins sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA) and inhibit the downstream effectors BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
BH3 mimetic drugs are small molecules designed to mimic the action of BH3-only proteins. They bind with high affinity to the BH3-binding groove of anti-apoptotic proteins, displacing the pro-apoptotic proteins and thereby triggering BAX/BAK-mediated apoptosis. This compound is a novel BH3 mimetic that dually targets Bcl-2 and Bcl-xL.
This compound: Prodrug Strategy and Mechanism of Action
This compound is the biologically active metabolite of the intravenously administered prodrug pelcitoclax (APG-1252).[2][3] This strategy was designed to achieve higher concentrations of the active molecule in tumor tissues compared to plasma. In circulation, pelcitoclax is converted by esterases, which are more highly expressed in tumor tissues, into the more potent this compound. This approach aims to enhance therapeutic efficacy while potentially mitigating systemic toxicities.
The core mechanism of action for this compound is the competitive inhibition of Bcl-2 and Bcl-xL. By occupying their BH3-binding grooves, this compound disrupts the interaction between these anti-apoptotic proteins and their pro-apoptotic binding partners.[4] This leads to the liberation of BAX and BAK, which then oligomerize at the outer mitochondrial membrane, causing MOMP. The subsequent release of mitochondrial proteins, including Cytochrome C and Smac/DIABLO, activates a caspase cascade, culminating in apoptosis.[1][5] Preclinical studies confirm that this compound induces apoptosis in a BAX/BAK-dependent manner, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4][5]
Quantitative Biological Data
The efficacy and binding affinity of this compound have been quantified through various preclinical assays. The data highlights its potent activity against its intended targets and its anti-proliferative effects in cancer cell lines.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Kᵢ) |
| Bcl-xL | 134 nM |
| Bcl-2 | 450 nM |
| Data sourced from MedChemExpress.[6] |
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value |
| AGS | Gastric Cancer | 1.146 µM |
| N87 | Gastric Cancer | 0.9007 µM |
| Data reflects a 3-day proliferation assay. Sourced from MedChemExpress.[6] |
Summary of Key Preclinical Findings
In Vitro Activity
This compound has demonstrated significant anti-tumor effects across a range of cancer cell lines. In gastric cancer cells (AGS and N87), treatment with this compound leads to the activation of caspases and the release of cytochrome c.[6] It also effectively decreases the survival of sensitive colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) cell lines.[3][6] The sensitivity of cancer cells to this compound has been shown to be critically impacted by the expression levels of another anti-apoptotic protein, Mcl-1.[2][3] Cell lines with lower Mcl-1 expression tend to be more sensitive.[2][3] Consequently, this compound exhibits synergistic effects when combined with Mcl-1 inhibitors or agents that downregulate Mcl-1, such as taxanes.[2][4]
In Vivo Activity
In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound's prodrug, pelcitoclax. Administration of pelcitoclax suppressed tumor growth in BALB/c athymic nude mice bearing human tumor xenografts.[6] In these models, pelcitoclax was shown to disrupt the BCL-xL:BIM and BCL-xL:PUMA protein-protein interactions within the tumors.[4] Furthermore, combination therapy has shown promise; pelcitoclax administered with taxanes or 5-FU resulted in enhanced tumor growth inhibition compared to either agent alone.[4][6] Importantly, these anti-tumor effects were observed without a significant impact on the body weight of the mice, suggesting a favorable tolerability profile.[6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the foundational research of Bcl-2 inhibitors like this compound. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Bcl-2/Bcl-xL Binding Affinity Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a Bcl-2 family protein.
Materials:
-
Recombinant His-tagged Bcl-2 or Bcl-xL protein
-
Biotinylated BH3 peptide ligand (e.g., BIM-BH3)
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
This compound or other test compounds
-
Assay Buffer (e.g., PBS, 0.05% BSA)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of protein, peptide, donor, and acceptor reagents in assay buffer at 2x final concentration.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 5 µL of the 2x His-tagged Bcl-2/Bcl-xL protein solution.
-
Add 5 µL of the 2x biotinylated BH3 peptide solution.
-
Add 5 µL of a pre-mixed solution containing the 2x Tb-anti-His antibody and 2x dye-streptavidin.
-
Incubation: Seal the plate and incubate at room temperature for 2-3 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the terbium donor at ~340 nm and measure emissions at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).
-
Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with an inhibitor.
Materials:
-
Cancer cell lines (e.g., AGS, N87)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium (or vehicle control) to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against the log of inhibitor concentration to calculate the IC₅₀.[7][8]
Western Blot for Apoptosis Markers
This protocol is for detecting key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10][11]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells (in suspension)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
10x Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant for apoptotic cells) and wash twice with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Conclusion
The foundational research on this compound establishes it as a potent dual inhibitor of Bcl-2 and Bcl-xL. Its mechanism of action is consistent with that of a bona fide BH3 mimetic, leading to the induction of caspase-mediated, BAX/BAK-dependent apoptosis. Both in vitro and in vivo studies have demonstrated its significant anti-tumor activity, particularly in cancers dependent on Bcl-2/Bcl-xL for survival. The data strongly support the continued investigation of this compound and its prodrug, pelcitoclax, as a potential therapeutic strategy, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BM-1244 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BM-1244 (also known as APG-1252-M1), a potent Bcl-2/Bcl-xL dual inhibitor, in various in vitro cell culture assays. This compound has demonstrated anti-tumor effects by inducing apoptosis and is a subject of research for cancers including colorectal, acute myeloid leukemia, and gastric cancer.[1]
Mechanism of Action
This compound functions as a BH3 mimetic, targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and Smac into the cytoplasm.[1][2] This initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to PARP cleavage and apoptosis.[1][2][3]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| Bcl-2 | 450 |
| Bcl-xL | 134 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay |
| AGS | Gastric Cancer | 1.146 | 3 days | Proliferation Assay |
| N87 | Gastric Cancer | 0.9007 | 3 days | Proliferation Assay |
| HCT116 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | 2-24 hours | Apoptosis/Western Blot |
| HCC2998 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | 4-24 hours | Apoptosis/Western Blot |
| SW480 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | Not specified | Apoptosis Assay |
| NCI-H446 | Small-Cell Lung Cancer | Apoptosis induced at 50-200 nM | 2-24 hours | Apoptosis Assay |
Data compiled from multiple sources.[1][4]
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound compound
-
Selected cancer cell lines (e.g., AGS, N87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 nM to 100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
-
MTT/XTT Assay:
-
After the incubation period, add 10-20 µL of MTT or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound compound
-
Selected cancer cell lines (e.g., HCT116, HCC2998)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.03 µM to 3 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Experimental Workflow
Caption: Experimental workflow for a cell viability assay.
References
Application Notes and Protocols: BM-1244 for Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1244, also known as APG-1252-M1, is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By targeting these key regulators of the intrinsic apoptosis pathway, this compound can induce programmed cell death in cancer cells that overexpress these proteins. These application notes provide detailed protocols for the dissolution and use of this compound in cell-based experiments, along with an overview of its mechanism of action.
Data Presentation
Solubility of this compound
For optimal results in cell-based assays, it is critical to ensure the complete dissolution of this compound. The following table summarizes the recommended solvent and concentration for creating a stock solution.
| Solvent | Recommended Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
Note: It is crucial to use high-purity, anhydrous DMSO to prepare the stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is required for this calculation. If not provided on the product datasheet, it should be obtained from the supplier.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation of the compound due to repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution to achieve the desired final concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate stock solutions. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 100 µL of cell suspension, add 1 µL of a 100 µM working solution.
-
Ensure the final DMSO concentration is consistent across all treatments , including the vehicle control.
Example Working Concentrations: In published studies, this compound has been shown to be effective in various cancer cell lines at concentrations ranging from 10 nM to 100 µM.[1] The optimal concentration will depend on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the IC50 value for the cell line of interest.
Mandatory Visualization
Signaling Pathway of this compound
This compound induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation.
Experimental Workflow for this compound Cell Treatment
The following diagram illustrates the general workflow for preparing this compound and treating cells in a typical cell-based experiment.
References
Application Notes and Protocols: Determining Effective Concentrations of BM-1244 for HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BM-1244 (also known as APG-1252-M1) is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, with Ki values of 450 nM and 134 nM, respectively.[1] By targeting these key regulators of the intrinsic apoptosis pathway, this compound has demonstrated anti-tumor effects in various cancer models, including colorectal cancer.[1] This document provides detailed application notes and protocols for determining the effective concentrations of this compound in the human colorectal carcinoma cell line, HCT116. The provided methodologies and data will guide researchers in designing experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes the effective concentrations of this compound and their observed effects on HCT116 cells based on available data.
| Concentration | Incubation Time | Experiment Type | Observed Effect on HCT116 Cells | Reference |
| 1 µM | 2 hours | Apoptosis Induction | Induces the release of Cytochrome C and Smac from mitochondria. | [1] |
| 1 µM | 24 hours | Cell Viability/Apoptosis | Decreases cell survival and induces apoptosis. | [1] |
| 1 µM | 4, 8, 12, 16, 24 hours | Protein Expression | Does not alter the levels of Bcl-2, Bcl-XL, Bim, Bax, DR4, DR5, and LC3 II. Increases the levels of Mcl-1 and Bid from 2 to 24 hours. | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in inducing apoptosis in HCT116 cells. This compound acts as a Bcl-2/Bcl-xL inhibitor, which leads to the release of pro-apoptotic factors from the mitochondria and subsequent activation of the caspase cascade.
Caption: this compound induced apoptotic signaling pathway in HCT116 cells.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on HCT116 cells.
Caption: General experimental workflow for this compound evaluation in HCT116 cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][3]
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on general flow cytometry procedures for apoptosis detection.[3][4]
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[2][5]
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the HCT116 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bid, Cytochrome C, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing BM-1244 in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1244, also known as APG-1252-M1, is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in various malignancies, including colorectal cancer (CRC), contributing to tumor progression and therapeutic resistance.[2][3] this compound exerts its anti-tumor effects by binding to Bcl-2 and Bcl-xL, thereby releasing pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][2] Preclinical studies have demonstrated that this compound can suppress tumor growth in various cancer models, including colorectal cancer.[1]
These application notes provide detailed protocols for the use of this compound in a colorectal cancer xenograft model, guidance on data collection and analysis, and a summary of expected outcomes based on available preclinical data.
Data Presentation
In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Key Characteristics | Reference |
| HCC2998 | Not explicitly stated, but sensitive | Sensitive to this compound-induced apoptosis | [1] |
| HCT116 | Not explicitly stated, but sensitive | Sensitive to this compound-induced apoptosis | [1] |
| SW480 | Not explicitly stated, but sensitive | Sensitive to this compound-induced apoptosis | [1] |
In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Effect on Body Weight | Reference |
| Vehicle Control | - | Intravenous (i.v.) | - | No significant effect | [1] |
| This compound | 25 mg/kg, qd for 10 days | Intravenous (i.v.) | Prohibited tumor growth | No significant effect | [1] |
| This compound | 50 mg/kg, qd for 10 days | Intravenous (i.v.) | Prohibited tumor growth | No significant effect | [1] |
| This compound | 100 mg/kg, qd for 10 days | Intravenous (i.v.) | Resulted in the lightest tumor weight | No significant effect | [1] |
| This compound + 5-FU | 25 mg/kg, once a week for 2 weeks | Intravenous (i.v.) | Synergistic anti-tumor effect | Not specified | [1] |
Experimental Protocols
Protocol 1: Establishment of a Colorectal Cancer Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of human colorectal cancer cells into immunocompromised mice.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116, SW480)
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture colorectal cancer cells in T75 flasks until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete culture medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.
-
Cell Counting and Viability: a. Take a small aliquot of the cell suspension and mix with trypan blue (e.g., 1:1 ratio). b. Count the viable (unstained) cells using a hemocytometer or automated cell counter. Cell viability should be >95%.
-
Preparation of Cell Inoculum: a. Centrifuge the remaining cell suspension and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to achieve a final concentration of 1 x 10^7 cells/mL. b. Keep the cell suspension on ice until injection.
-
Subcutaneous Injection: a. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). b. Shave and sterilize the injection site on the flank of the mouse. c. Gently lift the skin and inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously. d. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Palpate the injection site 2-3 times per week to monitor for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . d. Monitor the body weight and overall health of the mice regularly. e. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (APG-1252-M1) powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles for intravenous injection
Preparation of Vehicle and this compound Solution:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare Working Solution: For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly.[1] This formulation is suitable for intravenous injection.
Administration:
-
Gently warm the this compound working solution to room temperature before injection.
-
Restrain the mouse appropriately.
-
Administer the calculated dose of this compound solution via intravenous injection (e.g., tail vein). The injection volume will depend on the mouse's body weight and the desired dosage. For example, for a 20g mouse receiving a 50 mg/kg dose, the injection volume of a 5 mg/mL solution would be 200 µL.
-
Administer the vehicle solution to the control group in the same manner.
Visualizations
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound inhibits Bcl-2/xL, leading to apoptosis.
Experimental Workflow for a Colorectal Cancer Xenograft Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 family deregulation in colorectal cancer: potential for BH3 mimetics in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM-1244 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the Bcl-xL/Bcl-2 inhibitor, BM-1244 (also known as APG-1252-M1), in in vivo mouse studies. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.
Compound Information
-
Compound Name: this compound (APG-1252-M1)
-
Mechanism of Action: this compound is a potent inhibitor of the anti-apoptotic proteins Bcl-xL and Bcl-2.[1] By binding to these proteins, it disrupts their interaction with pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), followed by the release of cytochrome c and Smac/DIABLO into the cytoplasm.[1][2][3] This cascade ultimately activates caspases, such as caspase-3, and induces programmed cell death (apoptosis).[1]
-
Therapeutic Potential: Investigated for its anti-tumor effects in various cancers, including colorectal cancer, acute myeloid leukemia, and gastric cancer.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in mice based on available preclinical data.
Table 1: Recommended Dosage and Administration Routes
| Administration Route | Dosage Range | Frequency | Vehicle/Formulation | Animal Model | Reference |
| Intravenous (i.v.) | 25-100 mg/kg | Once daily (qd) for 10 days | Not specified for this compound directly. See Table 2 for prodrug formulation. | BALB/c athymic nude mice | [1] |
| Intraperitoneal (i.p.) | Not specified for this compound. See Table 2 for a general formulation. | Dependent on experimental design | Suspended solution (see Table 2) | General mouse models | [1] |
| Oral (p.o.) | Not specified for this compound. See Table 2 for a general formulation. | Dependent on experimental design | Suspended solution (see Table 2) | General mouse models | [1] |
Table 2: Vehicle and Formulation Protocols
| Administration Route | Formulation Protocol | Final Concentration | Notes | Reference |
| Intravenous (i.v.) - Prodrug Pelcitoclax (APG-1252) | 1. Add 20% PCP (15% vol PEG + 5% vol Cremophor) to the drug. 2. Add 80% vol/vol PBS/PBS-NaOH. 3. Vortex and sonicate until completely dissolved. | Dependent on desired dosage | Maintain pH between 4.5 and 9.0. | [3] |
| Intraperitoneal (i.p.) / Oral (p.o.) - Suspended Solution | 1. Prepare a 50.0 mg/mL stock solution of this compound in DMSO. 2. Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. 3. Mix evenly. | 5 mg/mL | Prepare fresh on the day of use. | [1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound via intravenous, intraperitoneal, and oral routes in mice. These are generalized procedures and may require optimization for specific experimental designs.
Intravenous (i.v.) Injection Protocol
Intravenous injection into the lateral tail vein is a common and effective method for systemic delivery of this compound.
Materials:
-
This compound solution (prepared as per Table 2 or an optimized vehicle)
-
Mouse restrainer
-
Heat lamp or warm water to dilate tail veins
-
27-30 gauge needles with syringes (e.g., insulin syringes)
-
Alcohol swabs
-
Gauze
Procedure:
-
Preparation: Prepare the this compound solution for injection. Ensure it is at room temperature and well-mixed.
-
Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Injection Site Preparation: Gently wipe the tail with an alcohol swab to clean the injection site. The lateral veins are located on either side of the tail.
-
Injection:
-
Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.
-
Slowly inject the this compound solution. The maximum volume for a single intravenous injection in an adult mouse should not exceed 0.2 mL.[4]
-
If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a simpler alternative for systemic administration.
Materials:
-
This compound suspension (prepared as per Table 2)
-
23-27 gauge needles with syringes
-
Alcohol swabs
Procedure:
-
Preparation: Prepare the this compound suspension. Ensure it is uniformly mixed before drawing into the syringe.
-
Animal Restraint: Manually restrain the mouse, ensuring control of the head and body. The mouse should be positioned with its head tilted downwards to allow the abdominal organs to shift forward.
-
Injection Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Injection:
-
Insert the needle at a 30-45 degree angle into the identified injection site.
-
Aspirate by pulling back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Inject the solution slowly. The maximum volume for an intraperitoneal injection is typically up to 2 mL for isotonic solutions.[4]
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Oral Gavage (p.o.) Protocol
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
This compound suspension (prepared as per Table 2)
-
Flexible or rigid gavage needle (20-22 gauge for mice)
-
Syringe
Procedure:
-
Preparation: Prepare the this compound suspension and draw the required volume into the syringe attached to the gavage needle.
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. Advance the needle gently and steadily down the esophagus until the tip is in the stomach. Do not force the needle.
-
-
Administration: Once the needle is in the correct position, dispense the solution slowly.
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: General workflow for in vivo mouse efficacy studies.
References
Application Notes and Protocols: Combining a Novel Agent (BM-1244) with Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Research
Disclaimer: As of the current date, publicly available research data specifically detailing the combination of a compound designated "BM-1244" with paclitaxel for the treatment of Non-Small Cell Lung Cancer (NSCLC) is not available. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the standard methodologies and data presentation formats that would be employed in the pre-clinical evaluation of such a combination therapy. Researchers can adapt these protocols and templates to their specific compound of interest.
Introduction
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While paclitaxel, a microtubule-stabilizing agent, is a cornerstone of NSCLC chemotherapy, intrinsic and acquired resistance often limits its efficacy. The combination of paclitaxel with novel targeted agents that can overcome these resistance mechanisms or synergistically enhance its cytotoxic effects is a promising therapeutic strategy.
This document provides a framework for investigating the preclinical efficacy of a hypothetical novel agent, this compound, in combination with paclitaxel for the treatment of NSCLC. The outlined protocols and data presentation formats are based on established methodologies in cancer research.
Mechanisms of Action
Paclitaxel: Paclitaxel is a member of the taxane family of chemotherapeutic agents.[1] Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton involved in cell division.[2][3] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their disassembly, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][4]
This compound (Hypothetical): The mechanism of action for a novel agent like this compound would first need to be elucidated. For the purpose of this template, we will hypothesize that this compound is an inhibitor of a key signaling pathway frequently dysregulated in NSCLC, such as the PI3K/Akt/mTOR pathway, which is known to be involved in cell growth, proliferation, and survival.[5][6] The rationale for combining this compound with paclitaxel would be to target two distinct and critical cellular processes, potentially leading to synergistic anti-tumor effects and overcoming resistance to paclitaxel.
Data Presentation: In Vitro Efficacy
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in NSCLC Cell Lines
| Cell Line | Drug | IC50 (nM) ± SD |
| A549 | This compound | [Insert Value] |
| Paclitaxel | [Insert Value] | |
| H1299 | This compound | [Insert Value] |
| Paclitaxel | [Insert Value] | |
| PC-9 | This compound | [Insert Value] |
| Paclitaxel | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel in NSCLC Cell Lines
| Cell Line | This compound:Paclitaxel Ratio | Fa = 0.5 (CI) | Fa = 0.75 (CI) | Fa = 0.9 (CI) | Interpretation |
| A549 | 1:1 | [Insert Value] | [Insert Value] | [Insert Value] | Synergism (<1), Additive (=1), Antagonism (>1) |
| H1299 | 1:1 | [Insert Value] | [Insert Value] | [Insert Value] | Synergism (<1), Additive (=1), Antagonism (>1) |
| PC-9 | 1:1 | [Insert Value] | [Insert Value] | [Insert Value] | Synergism (<1), Additive (=1), Antagonism (>1) |
| Fa: Fraction affected (e.g., 0.5 = 50% inhibition of cell growth) |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
For single-agent treatments, replace the medium with fresh medium containing the respective drug dilutions.
-
For combination treatments, add both drugs simultaneously at a constant ratio (e.g., 1:1 based on their respective IC50 values).
-
Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism, additivity, or antagonism.
Western Blot Analysis
Objective: To investigate the effect of this compound and paclitaxel on key signaling proteins.
Materials:
-
NSCLC cells treated as described in the viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the this compound and paclitaxel combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
NSCLC cells (e.g., A549).
-
Matrigel.
-
This compound formulation for in vivo administration.
-
Paclitaxel formulation for in vivo administration (e.g., Taxol).
-
Calipers.
-
Animal balance.
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, Paclitaxel weekly via intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
References
- 1. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Paclitaxel - NCI [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advancement of regulating cellular signaling pathways in NSCLC target therapy via nanodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways in NSCLC as a predictor of outcome and response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM-1244 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1244, also known as APG-1252-M1, is a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. This compound functions as a BH3 mimetic, disrupting the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like Bax and Bak. This disruption leads to the release of cytochrome c and Smac from the mitochondria, activating caspases and ultimately inducing programmed cell death (apoptosis).[1][2]
Given its mechanism of action, this compound is a prime candidate for combination therapies. The rationale for conducting synergy studies with this compound is to identify drug combinations that can:
-
Enhance the cytotoxic effects in cancer cells.
-
Overcome mechanisms of drug resistance.
-
Reduce required drug dosages, thereby minimizing toxicity.
-
Target multiple oncogenic pathways simultaneously.
Preclinical studies have already indicated synergistic effects of this compound with conventional chemotherapeutic agents.[1] This application note provides detailed protocols for designing and executing in vitro synergy studies involving this compound to quantitatively assess its interaction with other anti-cancer agents.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines. Examples include:
-
Compounds:
-
Cell Culture:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
Assay Reagents:
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO (for dissolving compounds)
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance or luminescence)
-
Multichannel pipette
-
96-well cell culture plates
-
Experimental Workflow for Synergy Screening
Caption: Workflow for this compound in vitro synergy studies.
Protocol: Single-Agent IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in culture medium. A typical range would be 8-10 concentrations covering a wide dose range (e.g., 1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT).
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the dose-response curves (log of drug concentration vs. percent viability).
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug using non-linear regression analysis in software like GraphPad Prism.
-
Protocol: Combination Synergy Assay (Constant Ratio Method)
This method is recommended for its efficiency and is a core component of the Chou-Talalay method.
-
Determine Drug Ratio: Based on the individual IC50 values, determine a fixed ratio of this compound to the partner drug (e.g., IC50 of Drug A : IC50 of Drug B).
-
Prepare Combination Dilutions: Prepare a stock solution of the drug combination at the determined ratio. Then, create a serial dilution series of this combination stock.
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with the serial dilutions of the drug combination. Also, include serial dilutions of each single agent as controls on the same plate.
-
Incubation and Viability Assay: Incubate for 72 hours and perform a cell viability assay as previously described.
Data Analysis and Synergy Quantification
The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[5][6] The key output is the Combination Index (CI).
Combination Index (CI) Formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect.
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn or online calculators can be used to automatically calculate CI values from the dose-effect data.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. News - APG1244 - LARVOL VERI [veri.larvol.com]
- 3. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. punnettsquare.org [punnettsquare.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis after BM-1244 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology. BM-1244 (also known as APG-1252-M1) is a potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By binding to and inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3][4][5] This event triggers the release of cytochrome c and Smac from the mitochondria, activating the caspase cascade and culminating in the execution of apoptosis.[1]
These application notes provide detailed protocols for several key techniques to reliably measure and quantify apoptosis in cell lines following treatment with this compound. The described methods cover different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation and the analysis of key signaling proteins.
This compound Mechanism of Action: Inducing the Intrinsic Apoptotic Pathway
This compound functions by mimicking the action of BH3-only proteins, which are natural antagonists of Bcl-2 and Bcl-xL.[4][5] By occupying the BH3-binding groove of these anti-apoptotic proteins, this compound liberates pro-apoptotic effector proteins Bax and Bak.[4] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of apoptogenic factors and subsequent cell death.[3][5]
General Experimental Workflow
A typical experiment to assess this compound induced apoptosis involves several key stages, from cell culture and treatment to the final analysis. Proper controls, including a vehicle-only control (e.g., DMSO), are essential for accurate interpretation of the results.[6]
Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Staining by Flow Cytometry
Application: This is the most common method for detecting and quantifying early and late-stage apoptosis.[7] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[7]
Principle of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Detailed Protocol
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound and a vehicle control for the specified time.
-
Collect cells (including supernatant for adherent cells) and centrifuge at 300 x g for 5 minutes.[9]
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[9]
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.[8][9]
-
Add 5-10 µL of Propidium Iodide (PI) staining solution (final concentration typically 1-2 µg/mL).[8][11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining to prevent degradation of the signal.[7][9]
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and gates.
-
Acquire data, typically detecting FITC signal in the FL1 channel and PI signal in the FL2 or FL3 channel.[11]
-
Data Presentation
| Treatment Group | Concentration | % Live Cells (Ann V- / PI-) | % Early Apoptotic (Ann V+ / PI-) | % Late Apoptotic/Necrotic (Ann V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 | 2.5 | 2.3 |
| This compound | 0.1 µM | 85.6 | 10.1 | 4.3 |
| This compound | 1.0 µM | 42.3 | 45.8 | 11.9 |
| This compound | 10.0 µM | 15.7 | 50.2 | 34.1 |
Protocol 2: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
Application: To directly measure the activity of Caspase-3, a key executioner caspase activated downstream of the mitochondrial pathway initiated by this compound.[1][12] This assay provides a quantitative measure of the execution phase of apoptosis.
Principle: Cell lysates are incubated with a specific caspase-3 substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[12][13] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.[13] The signal is directly proportional to the caspase-3 activity.[14]
Detailed Protocol
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Collect 1-5 x 10^6 cells by centrifugation. Wash once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer.[15]
-
Incubate on ice for 10-15 minutes.[15]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Load 50-200 µg of protein into each well of a 96-well plate. Adjust the volume with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[15]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay).[15]
-
Include a negative control with a caspase-3 inhibitor to measure non-specific substrate hydrolysis.[16]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15][16]
-
-
Data Acquisition:
Data Presentation
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 µM | 1.0 |
| This compound | 0.1 µM | 2.8 |
| This compound | 1.0 µM | 8.5 |
| This compound | 10.0 µM | 15.2 |
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Application: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[17][18] The TUNEL assay is useful for both qualitative (microscopy) and quantitative (flow cytometry) analysis.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[18][19][20] These incorporated nucleotides can then be detected via a fluorescently labeled antibody or directly if a fluorescent dUTP is used.[20]
Detailed Protocol (for Imaging)
-
Sample Preparation:
-
Grow and treat adherent cells on coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[17]
-
Wash twice with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.[17]
-
Wash thoroughly with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the cells with TdT Reaction Buffer for 5-10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and the labeled dUTPs according to the manufacturer's protocol.
-
Remove the equilibration buffer and add the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[18]
-
Optional Positive Control: Treat a fixed and permeabilized sample with DNase I to induce DNA strand breaks before the labeling step.[17][19]
-
Optional Negative Control: Prepare a sample that omits the TdT enzyme from the reaction mix.[17]
-
-
Detection and Imaging:
-
Stop the reaction by washing the cells.
-
If an indirect method (e.g., Br-dUTP) was used, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic nuclei will show bright fluorescence.
-
Data Presentation
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | 0 µM | 1.8 |
| This compound | 0.1 µM | 8.9 |
| This compound | 1.0 µM | 35.4 |
| This compound | 10.0 µM | 78.1 |
Protocol 4: Western Blot Analysis of Apoptosis Markers
Application: To detect changes in the expression and cleavage status of key proteins in the apoptotic pathway. For this compound, critical markers include cleaved Caspase-3 and its substrate, PARP.[1][21][22] Analysis of Bcl-2 family proteins can also confirm the mechanism of action.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence.[23] The appearance of cleaved protein fragments (e.g., cleaved Caspase-3, cleaved PARP) is a strong indicator of apoptosis.[21]
Detailed Protocol
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C, diluted according to the manufacturer's datasheet.[23]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.[23]
-
Capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
| Treatment Group | Concentration | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 0 µM | 1.0 | 1.0 |
| This compound | 0.1 µM | 4.2 | 3.8 |
| This compound | 1.0 µM | 11.5 | 10.9 |
| This compound | 10.0 µM | 20.1 | 18.7 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. biogot.com [biogot.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. promega.com [promega.com]
- 15. mpbio.com [mpbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. clyte.tech [clyte.tech]
- 18. antbioinc.com [antbioinc.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating In Vivo Studies with BM-1244: A Technical Support Guide for Optimizing Dosage and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BM-1244, a potent Bcl-xL/Bcl-2 dual inhibitor, in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions related to dosage optimization and toxicity management. Our aim is to empower researchers to design robust experiments that maximize therapeutic efficacy while ensuring animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is the active metabolite of the prodrug pelcitoclax (APG-1252). It functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting programmed cell death (apoptosis) in cancer cells. While this is the desired therapeutic effect, the inhibition of Bcl-xL in normal tissues, particularly in platelets, can lead to on-target toxicity, most notably thrombocytopenia (a decrease in platelet count). The prodrug strategy for pelcitoclax was specifically designed to mitigate this risk by achieving a higher concentration of the active metabolite this compound in tumor tissue compared to plasma.
Q2: What are the known class-related toxicities for Bcl-2 inhibitors?
A2: Bcl-2 family inhibitors can be associated with a range of on-target and off-target toxicities. The most common class-related adverse events observed in preclinical and clinical studies include:
-
Hematological: Thrombocytopenia, neutropenia (low neutrophil count), and anemia.
-
Gastrointestinal: Diarrhea, nausea, and vomiting.
-
Hepatic: Elevations in liver enzymes (transaminases).
-
Metabolic: Tumor Lysis Syndrome (TLS), particularly in hematological malignancies, which is a rapid release of tumor cell contents that can lead to electrolyte imbalances and organ damage.
Q3: What is a recommended starting dose for this compound in in vivo mouse studies?
A3: While a definitive Maximum Tolerated Dose (MTD) for this compound has not been publicly established, in vivo efficacy studies with the prodrug pelcitoclax in xenograft mouse models have utilized intravenous (i.v.) doses of 65 mg/kg and 100 mg/kg, administered once or twice weekly, which resulted in significant anti-tumor effects. Given that this compound is the active metabolite, a conservative approach would be to start with a lower dose range and perform a dose-escalation study to determine the optimal dose for your specific animal model and cancer type. A suggested starting point could be in the range of 10-25 mg/kg administered intravenously, with careful monitoring for signs of toxicity.
Q4: What are the key parameters to monitor for toxicity in animals treated with this compound?
A4: Comprehensive monitoring is crucial for identifying and managing potential toxicities. Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, hunched posture), appearance (ruffled fur), and signs of bleeding (petechiae, bruising).
-
Body Weight: Measure body weight at least three times per week. A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Complete Blood Counts (CBCs): Regular blood sampling (e.g., weekly) to monitor platelet, neutrophil, and red blood cell counts is essential for detecting thrombocytopenia, neutropenia, and anemia.
-
Serum Chemistry: Analysis of blood samples for liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) can indicate organ-specific toxicity.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a thorough histopathological examination of major organs (liver, kidney, spleen, bone marrow, etc.) should be performed to identify any treatment-related changes.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
| Possible Cause | Troubleshooting Steps |
| Dose is too high | 1. Immediately reduce the dose of this compound for subsequent administrations. 2. Consider decreasing the frequency of administration (e.g., from daily to every other day, or from twice weekly to weekly). 3. Ensure adequate hydration and nutrition for the affected animals. |
| Off-target toxicity | 1. Perform a full necropsy and histopathology on affected animals to identify any target organs of toxicity. 2. Review the literature for known off-target effects of Bcl-2/Bcl-xL inhibitors. |
| Tumor-related cachexia | 1. Correlate body weight loss with tumor growth. Rapidly growing tumors can induce cachexia. 2. Consider supportive care measures if appropriate for the experimental design. |
Issue 2: Severe Thrombocytopenia (Platelet Count < 50,000/µL)
| Possible Cause | Troubleshooting Steps |
| On-target Bcl-xL inhibition | 1. Reduce the dose and/or frequency of this compound administration. 2. Monitor platelet counts more frequently (e.g., every 2-3 days). 3. In severe cases, a temporary cessation of treatment may be necessary to allow for platelet recovery. |
| Compounding factors | 1. Review other experimental parameters that could affect platelet counts (e.g., co-administered therapies, underlying health status of the animals). |
Data Presentation
Table 1: Inferred In Vivo Toxicity Profile of this compound Based on Prodrug (Pelcitoclax) Data and Class Effects
| Dose Range (i.v.) | Animal Model | Potential Toxicological Findings | Monitoring Recommendations |
| Low Dose (e.g., 10-25 mg/kg) | Mouse | Generally well-tolerated with minimal to no significant changes in body weight or blood parameters. | Weekly body weight and CBCs. |
| Mid Dose (e.g., 25-65 mg/kg) | Mouse | Potential for mild, reversible thrombocytopenia. Possible slight elevation in liver enzymes. | Bi-weekly body weight. Weekly CBCs and serum chemistry. |
| High Dose (e.g., >65 mg/kg) | Mouse | Increased risk of significant thrombocytopenia and neutropenia. Potential for notable body weight loss and elevated liver enzymes. | Daily clinical observations. Bi-weekly body weight. Frequent CBCs and serum chemistry (e.g., twice weekly). |
Disclaimer: This table is for illustrative purposes and is based on inferred data. Researchers must conduct their own dose-finding and toxicity studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a general procedure for determining the MTD of this compound in mice.
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Use both male and female animals.
-
Group Allocation: Assign animals to dose-escalation cohorts (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Escalation:
-
Start with a low, likely non-toxic dose (e.g., 10 mg/kg).
-
Administer this compound intravenously.
-
Observe animals for a set period (e.g., 7-14 days).
-
If no severe toxicity is observed, escalate the dose in a new cohort of animals (e.g., using a modified Fibonacci sequence).
-
-
Monitoring:
-
Record clinical observations daily.
-
Measure body weight at least three times per week.
-
Collect blood samples at baseline and at the end of the observation period for CBC and serum chemistry analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause:
-
Mortality.
-
More than a 20% loss in body weight.
-
Other severe, irreversible clinical signs of toxicity.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any microscopic changes.
Mandatory Visualization
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for determining the MTD of this compound.
Technical Support Center: Overcoming Resistance to BM-1244 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Bcl-2/Bcl-xL inhibitor, BM-1244 (also known as APG-1252-M1 or pelcitoclax), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By binding to and inhibiting these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[1][2] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: The primary mechanism of resistance to this compound is the overexpression of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[4][5] Since this compound does not effectively inhibit Mcl-1, cancer cells that upregulate this protein can compensate for the inhibition of Bcl-2 and Bcl-xL, thereby evading apoptosis.[6] High levels of Mcl-1 have been correlated with decreased sensitivity to this compound in various cancer cell lines.[7]
Q3: How can I determine if Mcl-1 overexpression is the cause of resistance in my cell line?
A3: You can assess the expression levels of Mcl-1 in your resistant cell lines compared to sensitive parental lines using Western blotting. A significant increase in Mcl-1 protein levels in the resistant cells would strongly suggest its involvement in the resistance mechanism.
Q4: What strategies can I employ to overcome this compound resistance?
A4: The most effective strategy to overcome this compound resistance is to co-administer it with an Mcl-1 inhibitor.[5][8] This combination therapy simultaneously targets all three major anti-apoptotic proteins (Bcl-2, Bcl-xL, and Mcl-1), leading to a synergistic induction of apoptosis in resistant cells.[9] Several studies have demonstrated that combining this compound with Mcl-1 inhibitors like S63845 can restore sensitivity in resistant cancer cell lines.[5][8] Another approach is to combine this compound with taxanes, which has been shown to downregulate Mcl-1.[1][2]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in this compound Treated Cells
| Potential Cause | Recommended Solution |
| Mcl-1 Overexpression | Assess Mcl-1 protein levels via Western blot. If elevated, consider combination therapy with an Mcl-1 inhibitor (e.g., S63845).[5][8] |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the optimal concentration of this compound for your specific cell line. |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time for inducing apoptosis with this compound in your cell line. |
| Cell Line Intrinsic Resistance | Some cell lines may have inherent resistance to Bcl-2/Bcl-xL inhibition. Consider screening a panel of cell lines to find a more sensitive model. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
| Potential Cause | Recommended Solution |
| High Background Staining | Titrate Annexin V and PI concentrations to find the optimal staining dilution. Ensure adequate washing steps to remove unbound antibodies.[10][11] Use Fc receptor blocking reagents to prevent non-specific antibody binding.[11] |
| Weak or No Signal | Confirm that the drug concentration and treatment duration are sufficient to induce apoptosis.[12] Always include a positive control for apoptosis. Check the expiration dates and proper storage of assay reagents.[12] |
| Poor Separation of Cell Populations | Optimize flow cytometer settings, including voltage and compensation, using single-stained controls.[12] Ensure gentle handling of cells to avoid mechanical damage and use healthy, log-phase cells for experiments.[12] |
| Cell Clumping | Maintain cells and buffers at 4°C during preparation and gently mix before analysis. Consider filtering the cell suspension if clumping is severe.[10] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell line viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[16] Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot for Bcl-2 Family Proteins
This protocol is used to determine the expression levels of Bcl-2, Bcl-xL, and Mcl-1.
-
Cell Lysis: Treat cells with this compound as required. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.[12]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC₅₀ (µM) | Resistant IC₅₀ (µM) | Fold Resistance |
| Cell Line A | 0.5 | 5.0 | 10 |
| Cell Line B | 0.8 | 9.6 | 12 |
| Cell Line C | 1.2 | 15.0 | 12.5 |
Table 2: Hypothetical Synergistic Effect of this compound and Mcl-1 Inhibitor (S63845) in Resistant Cell Line A
| Treatment | % Apoptosis (Mean ± SD) |
| Control | 5.2 ± 1.1 |
| This compound (5 µM) | 15.8 ± 2.5 |
| S63845 (1 µM) | 12.3 ± 1.9 |
| This compound (5 µM) + S63845 (1 µM) | 65.4 ± 4.7 |
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
References
- 1. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. edspace.american.edu [edspace.american.edu]
BM-1244 and Apoptosis Induction: A Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using BM-1244 and have encountered challenges in inducing apoptosis in their experimental models. Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I start troubleshooting?
A1: A lack of an apoptotic response can stem from several factors, including the compound's handling, the specifics of your cell model, or the experimental procedure itself. A systematic approach is recommended:
-
Verify Compound Integrity: Ensure your this compound stock is correctly prepared, stored, and has not degraded.
-
Confirm Cellular Sensitivity: Not all cell lines are equally sensitive to Bcl-2/Bcl-xL inhibition. The expression levels of Bcl-2 family proteins are critical.
-
Optimize Experimental Conditions: The concentration of this compound and the duration of treatment are crucial variables that need to be optimized for each cell line.
-
Validate Assay Performance: Ensure your apoptosis detection assay is functioning correctly by using a positive control.
Q2: What is the known mechanism of action for this compound?
A2: this compound is an inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, with Ki values of 450 nM and 134 nM, respectively.[1] By binding to and inhibiting these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like BIM, BAD, and PUMA.[2][3][4] This leads to the activation of BAX and BAK, which in turn cause mitochondrial outer membrane permeabilization (MOMP).[4][5][6] The subsequent release of cytochrome c and Smac from the mitochondria into the cytoplasm activates caspases (such as caspase-3) and PARP cleavage, ultimately leading to the execution of the apoptotic program.[1]
This compound Signaling Pathway
Q3: What are the recommended concentrations and treatment times for this compound?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. Based on published data, a good starting point is to perform a dose-response experiment.[7]
| Parameter | Recommended Range | Cell Lines Tested | Reference |
| Concentration | 0.03 µM - 3 µM | AGS, N87 | [1] |
| 1 µM | HCC2998, HCT116, SW480 | [1] | |
| Incubation Time | 24 - 48 hours | AGS, N87, HCC2998 | [1] |
It is advisable to perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to capture the optimal window for apoptosis detection.[1]
Q4: My cell line seems to be resistant to this compound. What are the potential mechanisms of resistance?
A4: Resistance to Bcl-2 family inhibitors like this compound can be complex. Some common mechanisms include:
-
Expression Profile of Bcl-2 Family Proteins: High expression of other anti-apoptotic proteins that are not targeted by this compound, such as Mcl-1, can confer resistance.[6]
-
Upregulation of Pro-Survival Pathways: Activation of alternative survival signaling pathways can compensate for the inhibition of Bcl-2/Bcl-xL.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of the compound.[8]
-
Altered Doubling Time: Some resistant cell lines exhibit a prolonged doubling time.[9]
It may be beneficial to assess the expression levels of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK) in your cell line.
Troubleshooting Experimental Assays
A failure to detect apoptosis may not be due to a lack of biological response but rather a technical issue with the assay itself.
Troubleshooting Workflow
Q5: I'm using an Annexin V/PI assay, but the results are ambiguous. What could be wrong?
A5: The timing of your analysis is critical when using an Annexin V/PI assay.[10]
-
Measuring Too Early: The percentage of apoptotic cells may be too low to be detected above background levels.
-
Measuring Too Late: Cells may have progressed to secondary necrosis, leading to a high double-positive (Annexin V+/PI+) population, which can be difficult to distinguish from late apoptosis.[10]
Common Problems and Solutions for Annexin V Assays [10][11]
| Problem | Possible Cause | Suggested Solution |
| High background in negative control | Excessive reagent concentration. | Titrate Annexin V and PI to optimal concentrations. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Weak or no signal in treated group | Insufficient drug concentration or treatment time. | Perform dose-response and time-course experiments. |
| Loss of apoptotic cells in supernatant. | Collect and include the supernatant during cell harvesting.[10] | |
| Reagent degradation. | Use a positive control (e.g., staurosporine) to verify kit performance. | |
| High PI-positive population | Harsh cell handling. | Handle cells gently to avoid mechanical membrane damage. |
| Treatment is causing necrosis, not apoptosis. | Consider a different apoptosis assay (e.g., caspase activity). |
Q6: My caspase activity assay (e.g., Caspase-Glo® 3/7) is not showing a signal. Why?
A6: A lack of signal in a caspase activity assay could indicate:
-
Incorrect Timing: Caspase activation is a transient event. You may be measuring outside of the peak activity window.
-
Cell-Type Specific Caspase Pathways: Your cells may utilize caspase pathways other than caspase-3/7 for apoptosis execution.
-
Inactive Reagents: Ensure the assay reagents have been stored correctly and have not expired.
-
Insufficient Cell Number: A low number of apoptotic cells will produce a signal that is indistinguishable from background.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and for different durations. Include an untreated negative control and a positive control (e.g., staurosporine).
-
Harvest the cells, making sure to collect both the adherent and floating cells (supernatant).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound as determined by your dose-response and time-course experiments.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Annexin V/PI Staining Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The 4'-O-benzylated doxorubicin analog WP744 overcomes resistance mediated by P-glycoprotein, multidrug resistance protein and breast cancer resistance protein in cell lines and acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to bleomycin in cancer cell lines is characterized by prolonged doubling time, reduced DNA damage and evasion of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Enhancing the Efficacy of BM-1244 in Combination Therapy
Welcome to the technical support center for BM-1244 (APG-1252-M1), a potent dual inhibitor of Bcl-2 and Bcl-xL. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in combination therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Sub-optimal Synergy or Additive Effects Observed with Combination Therapy
-
Question: We are combining this compound with another therapeutic agent, but are only observing additive or weak synergistic effects. How can we improve the synergy?
-
Answer: Several factors can influence the degree of synergy. Consider the following troubleshooting steps:
-
Mcl-1 Expression: High levels of the anti-apoptotic protein Mcl-1 can confer resistance to this compound by sequestering pro-apoptotic proteins.[1][2] We recommend assessing baseline Mcl-1 levels in your cancer models. If Mcl-1 is highly expressed, consider a triple combination therapy with an Mcl-1 inhibitor.[2]
-
Drug Ratio and Scheduling: The synergistic effect of drug combinations is often dependent on the concentration ratio and the schedule of administration. We recommend performing a matrix of dose-response experiments to identify the optimal concentrations and ratios for synergy. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.
-
Mechanism of the Combination Agent: The choice of combination partner is critical. Agents that induce cellular stress and upregulate pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) are often effective partners for Bcl-2/Bcl-xL inhibitors.[3] Chemotherapies like paclitaxel have been shown to downregulate Mcl-1, which can sensitize cells to this compound.[4]
-
Issue 2: High Variability in Apoptosis Assay Results
-
Question: We are observing high variability and inconsistent results in our apoptosis assays (e.g., Annexin V/PI staining) when evaluating this compound combination therapy. What could be the cause?
-
Answer: Inconsistent apoptosis data can stem from several technical aspects of the assay. Please refer to the following troubleshooting tips:
-
Cell Handling: Ensure gentle cell handling during harvesting and staining to minimize mechanical induction of cell death. For adherent cells, use a non-enzymatic dissociation solution or gentle scraping.
-
Reagent Titration and Controls: Titrate your Annexin V and PI concentrations to determine the optimal staining index. Always include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer) to set up proper compensation and gates on the flow cytometer.[5][6]
-
Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis post-treatment is crucial. We recommend performing a time-course experiment to identify the optimal time point for detecting apoptosis.
-
Collection of All Cell Populations: Ensure that both adherent and floating cells are collected for analysis, as late-stage apoptotic and necrotic cells will detach.[7]
-
Issue 3: Development of Acquired Resistance to this compound Combination Therapy
-
Question: Our in vitro or in vivo models initially respond to this compound in combination, but eventually develop resistance. What are the potential mechanisms and how can we address this?
-
Answer: Acquired resistance to Bcl-2 inhibitors is a known challenge.[8] Potential mechanisms and strategies to overcome them include:
-
Upregulation of Other Anti-Apoptotic Proteins: Prolonged treatment can lead to the upregulation of other Bcl-2 family members, most notably Mcl-1.[9] Regularly monitor the expression of Bcl-2 family proteins in your resistant models. The addition of an Mcl-1 inhibitor to the treatment regimen can often re-sensitize resistant cells.
-
Mutations in the Bcl-2 Family Proteins: Although less common, mutations in Bcl-2 or other family members can alter drug binding.[10] Sequencing the relevant genes in your resistant models can identify such mutations.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass Bcl-2/Bcl-xL inhibition.[11] Investigating signaling pathways such as PI3K/AKT or MAPK in your resistant models may reveal new therapeutic targets for combination therapy.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound (APG-1252-M1) in combination therapy.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy in Gastric Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Effect | Reference |
| AGS | This compound alone | 1.146 | - | [12] |
| 5-FU alone | Not specified | - | [12] | |
| This compound (0.3 µM) + 5-FU (3 µM) | Not applicable | Increased apoptosis | [12] | |
| N87 | This compound alone | 0.9007 | - | [12] |
| 5-FU alone | Not specified | - | [12] | |
| This compound (0.3 µM) + 5-FU (3 µM) | Not applicable | Increased apoptosis | [12] |
Table 2: In Vitro Synergy of this compound in Combination with an Mcl-1 Inhibitor (S63845) in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Treatment | Combination Index (CI) | Interpretation | Reference |
| HCT116 | This compound + S63845 | < 1 | Synergistic | [13] |
| SW480 | This compound + S63845 | < 1 | Synergistic | [13] |
Table 3: In Vivo Tumor Growth Inhibition with this compound and Paclitaxel in a Gastric Cancer Xenograft Model (HGC-27)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | ~1500 | 0% | [4] |
| Paclitaxel | ~750 | 50% | [4] |
| This compound (as Pelcitoclax) + Paclitaxel | ~300 | 80% | [4] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and a Combination Agent
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each agent alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound in combination with another agent.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time. Include a vehicle control and a positive control for apoptosis.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use single-stained controls to set up compensation correctly.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Diagram 1: Signaling Pathway of this compound Action and Mcl-1 Resistance
Caption: Mechanism of this compound and the role of Mcl-1 in resistance.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy in vitro.
Diagram 3: Logical Flow for Troubleshooting Sub-optimal Synergy
Caption: Troubleshooting guide for improving drug synergy.
References
- 1. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement [mdpi.com]
- 8. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
addressing off-target effects of BM-1244 in experiments
Welcome to the technical support center for BM-1244. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects during experimentation with this potent dual Bcl-2/Bcl-xL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is the active metabolite of the prodrug pelcitoclax (APG-1252) and functions as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] By binding to these proteins, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and Smac, and subsequent activation of caspase-3 and PARP, ultimately resulting in apoptosis.[4]
Q2: What is the most well-characterized on-target toxicity of this compound and other Bcl-xL inhibitors?
A2: The most significant on-target toxicity associated with Bcl-xL inhibition is thrombocytopenia, a dose-dependent decrease in platelet count.[5][6][7] This occurs because platelets rely on Bcl-xL for their survival. Researchers should closely monitor platelet counts in in vivo studies.
Q3: Are there any known off-target effects specific to this compound?
A3: As of the latest available data, specific off-target binding partners for this compound have not been publicly disclosed in comprehensive screening panels (e.g., kinome scans or proteomic profiles). However, like other BH3 mimetics, it is crucial to experimentally validate that the observed cellular effects are due to its on-target activity.
Q4: What are some potential class-wide off-target effects of BH3 mimetics that I should be aware of?
A4: Some compounds initially classified as BH3 mimetics have been found to induce apoptosis through off-target mechanisms. These can include:
-
Induction of the pro-apoptotic protein NOXA: This can lead to apoptosis indirectly, which may be misinterpreted as a direct on-target effect.[8]
-
BAX/BAK-independent apoptosis: At higher concentrations, some small molecules can induce cell death through mechanisms that do not rely on the canonical BAX/BAK pathway.[9]
Q5: How can I be sure that the apoptosis I observe is due to the on-target activity of this compound?
A5: The on-target activity of this compound is expected to be BAX/BAK-dependent.[2][3][10] Experiments in BAX/BAK double-knockout cell lines should show resistance to this compound-induced apoptosis. If cell death still occurs, it may indicate an off-target effect.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected results or suspect off-target effects in your experiments with this compound, follow this guide to systematically troubleshoot the issue.
Initial Steps: Basic Controls
Issue: Unexpected phenotype or inconsistent results.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the integrity of your this compound stock through methods like LC-MS.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. Off-target effects are more likely at higher concentrations.
-
Use of Controls:
-
Negative Control: A structurally similar but inactive analog, if available.
-
Positive Control: A well-characterized dual Bcl-2/Bcl-xL inhibitor like Navitoclax (ABT-263) can be used for comparison.[1]
-
Vehicle Control: To rule out effects of the solvent (e.g., DMSO).
-
Intermediate Steps: Validating the On-Target Pathway
Issue: Unsure if the observed apoptosis is mediated by Bcl-2/Bcl-xL inhibition.
Troubleshooting Steps:
-
Assess BAX/BAK Dependence:
-
Experiment: Compare the effects of this compound on wild-type cells versus BAX/BAK double-knockout cells.
-
Expected Outcome: Wild-type cells should undergo apoptosis, while BAX/BAK knockout cells should be resistant.[11]
-
Interpretation: If knockout cells still die, an off-target, BAX/BAK-independent mechanism may be at play.
-
-
Monitor NOXA Expression:
-
Experiment: Measure NOXA mRNA and protein levels after this compound treatment using qPCR and Western blot.
-
Expected Outcome: For on-target activity, significant upregulation of NOXA is not expected to be the primary mechanism of action.
-
Interpretation: A strong induction of NOXA suggests a potential off-target effect common to some BH3 mimetics.[12]
-
Advanced Steps: Identifying Off-Target Interactions
Issue: Strong evidence suggests an off-target effect, and you want to identify the unintended target(s).
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA):
-
Purpose: To confirm direct binding of this compound to Bcl-2 and Bcl-xL in a cellular context and to screen for novel targets.
-
Principle: Ligand binding increases the thermal stability of the target protein.
-
-
Proteomics-Based Approaches:
-
Purpose: Unbiased identification of proteins that interact with this compound.
-
Methods: Techniques like affinity chromatography coupled with mass spectrometry can identify binding partners.
-
-
Kinase Profiling:
-
Purpose: To determine if this compound inhibits any kinases, a common off-target for many small molecules.
-
Method: Use a commercial service that screens the compound against a large panel of kinases (e.g., KINOMEscan).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference Cell Lines |
| Ki | Bcl-xL | 134 nM | |
| Bcl-2 | 450 nM | ||
| IC50 | 0.9007 µM | N87 (Gastric Cancer) | |
| 1.146 µM | AGS (Gastric Cancer) |
Data compiled from publicly available sources.[4]
Experimental Protocols
Protocol 1: Assessing BAX/BAK-Dependent Apoptosis
-
Cell Culture: Culture wild-type, BAX knockout, BAK knockout, and BAX/BAK double-knockout cells in appropriate media.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control for 24-48 hours.
-
Apoptosis Assay: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Analysis: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) cells in each condition.
-
Confirmation: Perform Western blot analysis for cleaved caspase-3 and cleaved PARP as markers of apoptosis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Bcl-2 and Bcl-xL in the supernatant at each temperature using Western blotting or other quantitative protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dual BCL-2 and BCL-XL inhibitor AZD4320 acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1’s inhibitory effect on Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOXA-dependent contextual synthetic lethality of BCL-XL inhibition and “osmotic reprogramming” in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
refining BM-1244 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of BM-1244 for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for in vitro studies with this compound?
A1: The optimal concentration of this compound is cell line-dependent. Based on available data, a starting concentration range of 0.03 µM to 1 µM is recommended for initial experiments.[1] For sensitive cell lines, concentrations as low as 10 nM may be effective, while for more resistant lines, concentrations up to 100 µM for proliferation assays over 3 days have been used.[1] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
Q2: What is a typical treatment duration for in vitro apoptosis induction with this compound?
A2: The duration of treatment to induce apoptosis can vary. Significant apoptosis has been observed in some cell lines with as little as 2 hours of treatment, which was sufficient to induce the release of Cytochrome C and Smac from mitochondria.[1] For other markers of apoptosis and effects on protein levels, treatment durations of 4 to 24 hours are common.[1] Time-course experiments are recommended to identify the optimal time point for your experimental endpoint.
Q3: What is a suggested starting dose and schedule for in vivo studies in mouse models?
A3: For in vivo studies in mice, a dosage range of 25-100 mg/kg administered intravenously (i.v.) once daily for 10 days has been shown to suppress tumor growth. The prodrug of this compound, pelcitoclax (APG-1252), has been used in clinical trials with intravenous administration on a weekly or cyclical schedule (e.g., once a week, or on days 1, 8, and 15 of a 21 or 28-day cycle).[2][3] It is advisable to conduct a tolerability study to determine the maximum tolerated dose (MTD) in your specific mouse model.
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By binding to and inhibiting these proteins, this compound disrupts their function, leading to the activation of the intrinsic apoptotic pathway. This results in the release of pro-apoptotic factors like Cytochrome C and Smac from the mitochondria, ultimately leading to caspase activation and programmed cell death.[1]
Q5: Should I be concerned about off-target effects, particularly on platelets?
A5: Yes, inhibition of Bcl-xL can lead to on-target toxicity in platelets, causing thrombocytopenia. This has been a consideration in the clinical development of Bcl-xL inhibitors.[4] The prodrug strategy for pelcitoclax (APG-1252), which is converted to this compound, was designed to minimize this effect.[4] When conducting in vivo studies, it is important to monitor platelet counts as a potential safety endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of apoptosis in vitro. | - Cell line is resistant to Bcl-2/Bcl-xL inhibition. - Insufficient concentration of this compound. - Treatment duration is too short. | - Confirm expression of Bcl-2 and Bcl-xL in your cell line. Consider cell lines with known dependence on these proteins. - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours). |
| High variability in experimental replicates. | - Inconsistent cell seeding density. - Incomplete dissolution of this compound. - Pipetting errors. | - Ensure a uniform single-cell suspension before seeding. - Confirm complete dissolution of this compound in the appropriate solvent (e.g., DMSO) before diluting in media. - Use calibrated pipettes and proper pipetting techniques. |
| Significant toxicity observed in vivo (e.g., weight loss >20%). | - Dose of this compound is too high. - The vehicle is causing toxicity. - The dosing schedule is too frequent. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).[5] - Include a vehicle-only control group to assess vehicle-related toxicity. - Consider alternative dosing schedules, such as every other day or weekly, based on tolerability data. |
| Unexpected cell death phenotype (e.g., necrosis instead of apoptosis). | - Very high concentrations of this compound may induce non-specific cytotoxicity. - The assay used cannot distinguish between apoptosis and necrosis. | - Lower the concentration of this compound to a range closer to the IC50. - Use a multi-parameter assay, such as Annexin V and a viability dye (e.g., Propidium Iodide), to differentiate between apoptotic and necrotic cells.[6][7] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Incubation Time | Effect |
| AGS | Gastric Cancer | IC50 | 1.146 µM | 3 days | Inhibition of proliferation[1] |
| N87 | Gastric Cancer | IC50 | 0.9007 µM | 3 days | Inhibition of proliferation[1] |
| AGS, N87 | Gastric Cancer | Apoptosis | 0.03 - 1 µM | 48 hours | Increased percentage of apoptotic cells[1] |
| HCC2998, HCT116, SW480 | Colorectal Cancer | Apoptosis | 1 µM | 24 hours | Decreased cell survival and induced apoptosis[1] |
| HCT116 | Colorectal Cancer | Cytochrome C/Smac Release | 1 µM | 2 hours | Release from mitochondria[1] |
| HCC2998 | Colorectal Cancer | Mcl-1 Levels | 1 µM | 4 - 24 hours | Decreased Mcl-1 levels starting at 8 hours[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| BALB/c athymic nude mice | Intravenous (i.v.) | 25 - 100 mg/kg | Once daily for 10 days | Suppressed tumor growth[8] |
Experimental Protocols
1. In Vitro Apoptosis Assay using Annexin V and Propidium Iodide
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[6][7]
-
2. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for an in vivo efficacy study. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Materials:
-
This compound
-
Appropriate vehicle for in vivo administration
-
Tumor-bearing mice (e.g., BALB/c nude mice)
-
Calipers for tumor measurement
-
Scale for body weight measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Prepare the this compound formulation for intravenous injection.
-
Administer this compound at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once daily). Include a vehicle control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 10 days) or until the humane endpoint is reached.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Troubleshooting logic for no apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
troubleshooting inconsistent results with APG-1252-M1
Welcome to the technical support center for APG-1252-M1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions regarding the use of APG-1252-M1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent anti-tumor effects of APG-1252-M1 across different cancer cell lines. What could be the underlying cause?
A1: Inconsistent results are often due to the inherent molecular differences between cell lines. The efficacy of APG-1252-M1, a dual Bcl-2/Bcl-xL inhibitor, is critically dependent on the expression levels of anti-apoptotic and pro-apoptotic proteins within the cancer cells.
-
Mcl-1 Expression: High levels of the anti-apoptotic protein Mcl-1 can confer resistance to APG-1252-M1.[1][2][3] The inhibitor does not target Mcl-1, allowing this protein to continue to prevent apoptosis. We recommend performing a baseline Western blot to assess Mcl-1 levels in your panel of cell lines.
-
Bax/Bak Presence: For APG-1252-M1 to effectively induce apoptosis, the pro-apoptotic proteins Bax and/or Bak must be present and functional.[3][4] In their absence, the apoptotic signaling cascade initiated by the inhibition of Bcl-2/Bcl-xL is blocked.
-
Bcl-2/Bcl-xL Expression: The target expression is also crucial. Cell lines with low or absent Bcl-2 and Bcl-xL expression will naturally be less sensitive to APG-1252-M1.[4]
Troubleshooting Steps:
-
Profile your cell lines: Quantify the protein expression levels of Bcl-2, Bcl-xL, Mcl-1, and Bax in your cell lines using Western blot or other proteomic methods.
-
Select appropriate cell lines: For initial experiments, consider using cell lines reported to be sensitive, such as AGS and N87 (gastric cancer) or NCI-H146 (small cell lung cancer), which have high Bcl-2/Bcl-xL and Bax expression, and low Mcl-1.[4][5]
-
Consider combination therapies: In cell lines with high Mcl-1, consider co-treatment with an Mcl-1 inhibitor to enhance sensitivity to APG-1252-M1.[2][3]
Q2: My in vitro apoptosis assay results with APG-1252-M1 are not meeting expectations. How can I optimize my experimental setup?
A2: Suboptimal results in apoptosis assays can stem from several factors related to experimental design and execution.
-
Time and Dose Dependency: The apoptotic effect of APG-1252-M1 is both time- and dose-dependent.[4][6] Ensure you are using a sufficient concentration range and appropriate time points for your specific cell line. A preliminary dose-response and time-course experiment is highly recommended.
-
Prodrug vs. Active Metabolite: APG-1252 (Pelcitoclax) is a prodrug that is converted to the active metabolite APG-1252-M1 in vivo.[7][8] For in vitro cell-based assays, it is crucial to use APG-1252-M1 directly for consistent and potent effects.[5]
-
Assay Method: The choice of apoptosis assay can influence results. While Annexin V/PI staining is common, consider corroborating findings with methods that measure downstream events, such as caspase-3/7 activation or PARP cleavage, to confirm the apoptotic pathway is engaged.[4][7][9]
Troubleshooting Steps:
-
Confirm the compound: Verify you are using APG-1252-M1 for in vitro studies.
-
Optimize dose and duration: Conduct a dose-response study (e.g., 0.01 µM to 10 µM) and a time-course study (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for inducing apoptosis in your cell line.
-
Use multiple assays: Use orthogonal methods to measure apoptosis. For example, complement flow cytometry data with Western blots for cleaved caspase-3 and cleaved PARP.[4]
Q3: We are planning in vivo studies. What is the difference between APG-1252 and APG-1252-M1, and which should we use?
A3: For in vivo experiments, the prodrug APG-1252 (Pelcitoclax) is the appropriate compound to use. APG-1252 is designed for systemic administration and is metabolized into the active form, APG-1252-M1, within the body.[7][8] This prodrug strategy helps to achieve a favorable pharmacokinetic profile. Direct administration of APG-1252-M1 in vivo may lead to different pharmacokinetic and pharmacodynamic properties.
Data Summary
Table 1: In Vitro IC50 Values of APG-1252-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H146 | Small Cell Lung Cancer | 0.009 | [5] |
| N87 | Gastric Cancer | 0.9007 | [4] |
| AGS | Gastric Cancer | 1.146 | [4] |
Note: IC50 values can vary based on assay conditions and duration.
Table 2: Synergistic Effects of APG-1252-M1 with Chemotherapeutic Agents in Gastric Cancer Cell Lines (48h Treatment)
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| AGS | APG-1252-M1 alone | ~22 | [4] |
| 5-FU alone | ~15 | [4] | |
| APG-1252-M1 + 5-FU | 54 | [4] | |
| N87 | APG-1252-M1 alone | ~24 | [4] |
| 5-FU alone | ~18 | [4] | |
| APG-1252-M1 + 5-FU | 46 | [4] |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8/WST)
-
Objective: To determine the dose-dependent effect of APG-1252-M1 on cell proliferation.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of APG-1252-M1 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) or a similar WST reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Analysis by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic cells following treatment with APG-1252-M1.
-
Methodology:
-
Treat cells with the desired concentrations of APG-1252-M1 or controls for the selected time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot for Apoptosis Markers
-
Objective: To detect the activation of the caspase cascade.
-
Methodology:
-
Treat cells with APG-1252-M1 and collect cell lysates at various time points.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualized Pathways and Workflows
Caption: Mechanism of action of APG-1252-M1 and Mcl-1 mediated resistance.
References
- 1. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bcl-2/Bcl-xl inhibitor APG-1252-M1 is a promising therapeutic strategy for gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating BM-1244 (APG-1252-M1) Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of BM-1244 (APG-1252-M1) in experimental settings. This compound is the active metabolite of the pro-drug Pelcitoclax (APG-1252) and functions as a potent Bcl-2/Bcl-xL inhibitor. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound, APG-1252-M1, and Pelcitoclax (APG-1252)?
A1: this compound is an internal identifier for APG-1252-M1. APG-1252-M1 is the biologically active metabolite of Pelcitoclax (APG-1252). In experimental settings, particularly for in vitro assays, APG-1252-M1 is often used directly. For in vivo studies, the pro-drug Pelcitoclax may be administered, which is then converted to APG-1252-M1 within the subject.[1][2][3]
Q2: What are the primary known causes of this compound (APG-1252-M1) degradation?
A2: While specific degradation pathways for APG-1252-M1 are not extensively published, based on general knowledge of similar small molecule inhibitors, degradation is likely to be influenced by factors such as improper storage, repeated freeze-thaw cycles, prolonged exposure to light, and suboptimal pH or solvent conditions in prepared solutions. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[4]
Q3: How should I store stock solutions of this compound (APG-1252-M1)?
A3: Proper storage is crucial for maintaining the integrity of the compound. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.[4]
Q4: Can I use a stock solution that has precipitated?
A4: If precipitation is observed in the stock solution, it may be possible to redissolve the compound by gentle warming and/or sonication.[4] However, it is critical to visually inspect the solution to ensure complete dissolution before use. If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and activity.
Troubleshooting Guide: Degradation and Experimental Inconsistencies
This guide addresses common issues that may arise during experiments with this compound (APG-1252-M1), with a focus on mitigating potential degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency in in vitro assays. | Compound Degradation: The compound may have degraded due to improper storage, handling, or instability in the assay medium. Precipitation: The compound may have precipitated out of the cell culture medium due to its hydrophobic nature. | Verify Storage and Handling: Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[4] Prepare Fresh Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment. Assess Solubility: Visually inspect the final dilution in the cell culture medium for any signs of precipitation. Consider using a phase-contrast microscope to check for precipitates in the wells. Optimize Solubilization: If precipitation is suspected, consider using a higher concentration of DMSO in the final working solution (while ensuring it remains non-toxic to the cells, typically ≤0.5%). The use of a small amount of a biocompatible surfactant like Pluronic F-68 may also aid in maintaining solubility. |
| Variability in in vivo efficacy or toxicity. | Inconsistent Formulation: The formulation for in vivo administration may not be homogenous, leading to variable dosing. Degradation in Formulation: The compound may be unstable in the chosen vehicle, especially if prepared in advance. Precipitation at Injection Site: The compound may precipitate upon injection into the physiological environment, leading to poor absorption. | Use a Validated Formulation Protocol: For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always ensure the final solution is clear and free of precipitates.[4] Prepare Fresh Formulations: In vivo working solutions should be prepared fresh on the day of administration to minimize degradation.[4] Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Consider Alternative Vehicles: If precipitation is suspected, explore other biocompatible vehicles or formulation strategies designed for poorly soluble compounds. |
| Unexpected changes in cell morphology or off-target effects. | Degradation Products: Unknown degradation products may have biological activity that differs from the parent compound. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | Confirm Compound Integrity: If degradation is suspected, consider analytical methods like HPLC to assess the purity of the stock solution. Solvent Control: Always include a vehicle control group in your experiments to account for any effects of the solvent. Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for the cells being used. |
Experimental Protocols
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound (APG-1252-M1) powder.
-
Dissolution: Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4]
Preparation of In Vitro Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Final Application: Add the final dilutions to the cell cultures immediately after preparation. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤0.5%).
Preparation of In Vivo Formulation (Example)
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Compound Dissolution: Add the required amount of this compound (APG-1252-M1) stock solution (in DMSO) to the vehicle to achieve the final desired concentration.
-
Homogenization: Vortex the solution thoroughly to ensure complete dissolution and homogeneity. The final solution should be clear.
-
Administration: Administer the freshly prepared formulation to the animals as per the experimental protocol.
Visualizations
Signaling Pathway of this compound (APG-1252-M1)
Caption: Mechanism of action of this compound (APG-1252-M1) in inducing apoptosis.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for conducting in vitro experiments with this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two prominent dual B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) inhibitors: BM-1244 (the active metabolite of the prodrug pelcitoclax, APG-1252) and navitoclax (ABT-263). The information presented is collated from publicly available preclinical and clinical trial data to assist researchers in evaluating these compounds for their specific research needs.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Both this compound and navitoclax are classified as BH3 mimetics. They function by selectively binding to the BH3 domain of anti-apoptotic proteins, primarily Bcl-2 and Bcl-xL. This action disrupts the interaction of these anti-apoptotic proteins with pro-apoptotic proteins like BIM, BAK, and BAX. The release of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[1][2]
A key distinction in the clinical development of these two compounds lies in their formulation. Navitoclax's clinical utility has been hampered by on-target thrombocytopenia, a consequence of Bcl-xL inhibition in platelets.[2][3] this compound is the active metabolite of pelcitoclax (APG-1252), a prodrug designed to be preferentially activated within tumor tissues, thereby aiming to mitigate systemic toxicities like thrombocytopenia.[4][5]
In Vitro Efficacy: A Head-to-Head Comparison
Preclinical studies have directly compared the in vitro potency of this compound (APG-1252-M1) and navitoclax in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study in the NCI-H146 small-cell lung cancer (SCLC) cell line are presented below.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (APG-1252-M1) | NCI-H146 (SCLC) | 0.009 | [1] |
| Navitoclax (ABT-263) | NCI-H146 (SCLC) | 0.050 | [1] |
| Pelcitoclax (APG-1252, Prodrug) | NCI-H146 (SCLC) | 0.247 | [1] |
In this direct comparison, this compound (APG-1252-M1) demonstrated approximately 5.5-fold greater potency than navitoclax in inhibiting the proliferation of NCI-H146 SCLC cells.[1]
In Vivo Efficacy: Xenograft Model Studies
Pelcitoclax (APG-1252, Prodrug of this compound) In Vivo Efficacy
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Citation |
| Gastric Cancer | HGC-27 | Pelcitoclax + Paclitaxel | Greater tumor growth inhibition with the combination than either agent alone (T/C value of 20% for the combo vs. 50% for paclitaxel alone). | [1] |
| SCLC | H146 | Pelcitoclax + Paclitaxel | Enhanced in vivo antitumor activity with the combination. | [1] |
| NSCLC (EGFR mutant) | H1975 (Osimertinib-resistant) | Pelcitoclax + Osimertinib | The combination was effective in inhibiting the growth of osimertinib-resistant tumors. | [6] |
Navitoclax (ABT-263) In Vivo Efficacy
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Citation |
| Non-Hodgkin's Lymphoma | DoHH-2 | 100 mg/kg/day for 14 days | Modest single-agent activity with significant tumor growth inhibition (44%) and delay (42%). | [5] |
| Mantle Cell Lymphoma | Granta 519 | 100 mg/kg/day for 14 days | Modest single-agent activity with significant tumor growth inhibition (31%) and delay (55%). | [5] |
| Oral Cancer | Xenograft mice | 100 mg/kg/day for 21 days | Significant anti-tumor effect without apparent hepatic and renal toxicities. | [7] |
Experimental Protocols
Cellular Proliferation Assay (WST-1 Method)
This assay is utilized to determine the effect of the compounds on the growth and viability of cancer cells.
-
Cell Plating: Cancer cell lines (e.g., NCI-H146) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[4][8]
-
Compound Treatment: The following day, cells are treated with increasing concentrations of the test compounds (this compound, navitoclax, or pelcitoclax) for a specified duration, typically 72 to 96 hours.[1][8]
-
Viability Assessment: Following the incubation period, 10 µL of a water-soluble tetrazolium salt (WST-1) reagent is added to each well.[8][9]
-
Incubation and Measurement: The plates are incubated for an additional 0.5 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 into a soluble formazan dye.[8][9]
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 440-450 nm. The absorbance is directly proportional to the number of viable cells.[8][9]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the desired concentrations of this compound or navitoclax for a specified time.[10]
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin, and the cell suspension is combined with the supernatant containing floating (potentially apoptotic) cells.[10]
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).[10]
-
Staining: The washed cells are resuspended in 1X Binding Buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) staining solution are added to the cell suspension.[10][11]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark to allow for the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.[10][11]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: A specified number of cancer cells (e.g., NCI-H146) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[4]
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The compounds (e.g., pelcitoclax or navitoclax) are administered via a specified route (e.g., intravenous or oral) and schedule.[1][5]
-
Efficacy Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length × Width²)/2.[4]
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and overall survival.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and Navitoclax
Caption: Mechanism of action for this compound and navitoclax.
Experimental Workflow for In Vitro Efficacy
Caption: Workflow for determining in vitro efficacy.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for quantifying apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Navitoclax (ABT-263) and bendamustine ± rituximab induce enhanced killing of non-Hodgkin's lymphoma tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Unveiling the Potency of BM-1244: A Comparative Analysis of Bcl-xL:BIM Complex Disruption
For Immediate Release
Shanghai, China – December 8, 2025 – In the intricate landscape of cancer therapeutics, the disruption of protein-protein interactions that drive tumor survival is a paramount goal. A key interaction in this arena is the binding of the pro-apoptotic protein BIM to the anti-apoptotic protein Bcl-xL. This guide provides a comprehensive comparison of BM-1244, a novel Bcl-xL/Bcl-2 dual inhibitor, with other prominent Bcl-xL inhibitors, focusing on their efficacy in disrupting the Bcl-xL:BIM complex. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this critical anti-apoptotic pathway.
Introduction to Bcl-xL:BIM Inhibition
The B-cell lymphoma-extra large (Bcl-xL) protein is a crucial regulator of apoptosis, or programmed cell death. In many cancers, Bcl-xL is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from initiating the cell death cascade. This sequestration is a primary mechanism of tumor cell survival and resistance to conventional therapies. Small molecule inhibitors that disrupt the Bcl-xL:BIM complex can unleash BIM, thereby restoring the natural apoptotic process in cancer cells.
This compound has emerged as a potent dual inhibitor of Bcl-xL and Bcl-2.[1] This guide will objectively compare its performance against two well-established Bcl-xL inhibitors: Navitoclax (ABT-263), a dual Bcl-2/Bcl-xL inhibitor, and A-1331852, a highly selective Bcl-xL inhibitor.
Comparative Efficacy in Disrupting the Bcl-xL:BIM Complex
A direct comparison of the potency of these inhibitors in disrupting the Bcl-xL:BIM complex is essential for evaluating their therapeutic potential. While direct head-to-head studies with this compound are emerging, existing data allows for a robust comparative analysis.
| Inhibitor | Target(s) | Binding Affinity (Ki) for Bcl-xL | Potency in Disrupting Bcl-xL:BIM Complex | Key Findings |
| This compound | Bcl-xL, Bcl-2 | 134 nM[1] | Disrupts Bcl-xL:BIM complexes in patient-derived xenograft (PDX) models. | The prodrug of this compound, pelcitoclax, has demonstrated in vivo efficacy in disrupting this complex. |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Not explicitly stated for Bcl-xL alone | Less potent against Bcl-xL:BIM (IC50 > 10 µM in a FRET assay).[2] | More readily disrupts Bcl-2:BIM complexes than Bcl-xL:BIM complexes.[3] |
| A-1331852 | Bcl-xL | < 10 pM[4] | Highly potent, with low nanomolar IC50 values for disruption in Molt-4 cells.[4][5][6] | Demonstrates significant antitumor efficacy in preclinical models as a single agent.[5] |
Key Insights:
-
This compound and its prodrug pelcitoclax have shown direct evidence of disrupting the Bcl-xL:BIM complex in preclinical tumor models, indicating its potential for in vivo efficacy.
-
Navitoclax , while a potent dual inhibitor, appears to be less effective at specifically disrupting the Bcl-xL:BIM interaction compared to its effect on the Bcl-2:BIM complex.[3] This suggests a potential limitation in tumors primarily dependent on the Bcl-xL:BIM axis for survival.
-
A-1331852 stands out for its high selectivity and potent, low nanomolar disruption of the Bcl-xL:BIM complex.[4][5][6]
Signaling Pathway and Mechanism of Action
The binding of BIM to Bcl-xL is a critical checkpoint in the intrinsic apoptosis pathway. Inhibition of this interaction by molecules like this compound leads to the release of BIM, which can then directly activate the pro-apoptotic effector proteins BAX and BAK. This activation results in the permeabilization of the outer mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are outlined below.
Co-Immunoprecipitation (Co-IP) for Bcl-xL:BIM Interaction
This technique is used to determine if two proteins are bound to each other within a cell lysate.
Protocol:
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Bcl-xL overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against BIM to detect its presence in the Bcl-xL immunoprecipitate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method to quantify protein-protein interactions in a homogenous format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 3. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM-1244 and Venetoclax for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, or programmed cell death. The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade this natural process of self-destruction. This guide provides a detailed comparative analysis of two prominent Bcl-2 family inhibitors: BM-1244, a dual Bcl-xL/Bcl-2 inhibitor, and venetoclax, a highly selective Bcl-2 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two therapeutic agents.
Mechanism of Action: A Tale of Two Binding Profiles
Both this compound and venetoclax function as BH3 mimetics. They competitively bind to the BH3 domain-binding groove of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic proteins like BIM, BID, and PUMA. This liberation of pro-apoptotic factors allows for the activation of BAX and BAK, which in turn leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[1]
The primary distinction between this compound and venetoclax lies in their target selectivity. Venetoclax is a highly potent and selective inhibitor of Bcl-2.[2] In contrast, this compound, the active metabolite of the prodrug pelcitoclax (APG-1252), is a dual inhibitor targeting both Bcl-xL and Bcl-2.[1][3] This difference in binding profile has significant implications for their therapeutic applications and potential side effects.
dot
References
Confirming BM-1244's Mechanism of Action: A Comparative Guide to Target Validation Using CRISPR Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 knockout with alternative methods for validating the mechanism of action of BM-1244, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. By leveraging experimental data and established protocols, this document outlines a robust strategy to definitively confirm that the cytotoxic effects of this compound are mediated through its intended targets.
Introduction to this compound and its Proposed Mechanism
This compound is a small molecule inhibitor designed to target B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL), key regulators of the intrinsic apoptotic pathway.[1] Overexpression of these anti-apoptotic proteins is a common survival mechanism in many cancers, allowing malignant cells to evade programmed cell death. This compound is proposed to function as a BH3 mimetic, binding to the BH3 groove of Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins like Bim, Bak, and Bax.[2][3] This displacement leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and Smac, and subsequent activation of caspase-3 and PARP, culminating in apoptosis.[1]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Comparison of Target Validation Methodologies
To rigorously validate that the anti-tumor effects of this compound are directly attributable to the inhibition of Bcl-2 and Bcl-xL, several methodologies can be employed. CRISPR-Cas9-mediated gene knockout offers a permanent and complete loss-of-function approach, which is often considered the gold standard. However, alternative methods such as RNA interference (RNAi) and the use of chemical probes also provide valuable insights. The following table compares these techniques.
| Feature | CRISPR-Cas9 Knockout | RNA Interference (siRNA/shRNA) | Chemical Probes |
| Mechanism | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Reversible or irreversible inhibition of protein function. |
| Effect on Target | Complete loss of protein expression (knockout). | Partial reduction in protein expression (knockdown). | Modulation of protein activity. |
| Specificity | High, but potential for off-target DNA cleavage.[4] | Moderate, with known sequence-dependent and -independent off-target effects.[5][6] | Variable, dependent on the probe's selectivity profile. |
| Duration of Effect | Permanent and heritable. | Transient, duration depends on siRNA stability or shRNA expression. | Dependent on compound's half-life and washout period. |
| Time to Result | Longer, requires selection and validation of clonal cell lines. | Shorter, suitable for rapid screening. | Immediate, upon treatment of cells. |
| Use Case | Definitive target validation, creating stable model systems. | High-throughput screening, validating findings from other methods. | Exploring acute effects of target inhibition, validating phenotypic responses. |
| Key Limitation | Can be lethal if the target gene is essential for cell survival. | Incomplete knockdown can lead to ambiguous results. | Off-target effects of the probe can confound data interpretation. |
Experimental Workflow for this compound Mechanism Confirmation using CRISPR Knockout
The following workflow outlines the key steps to validate the on-target activity of this compound by knocking out BCL2 and BCL2L1 (the gene encoding Bcl-xL).
Detailed Experimental Protocols
Generation of Bcl-2 and Bcl-xL Knockout Cell Lines via CRISPR-Cas9
This protocol describes the generation of single and double knockout cell lines for BCL2 and BCL2L1.
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Bcl-2/Bcl-xL inhibition, such as the HCT116 colorectal cancer cell line.[1]
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting early exons of BCL2 and BCL2L1 to maximize the likelihood of generating a frameshift mutation. Use online design tools to minimize off-target effects.
-
Vector Preparation: Clone the designed sgRNAs into a Cas9 expression vector containing a selectable marker (e.g., puromycin resistance).
-
Transfection: Transfect the HCT116 cells with the Cas9/sgRNA plasmids using a suitable transfection reagent. Include a non-targeting sgRNA control.
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, plate the surviving cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Isolate individual colonies and expand them in separate plates.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the targeted region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift.
-
Western Blot Analysis: Confirm the absence of Bcl-2 and Bcl-xL protein expression in the knockout clones by Western blot.[7][8]
-
Functional Assays to Confirm On-Target Effect of this compound
-
Cell Treatment: Seed wild-type (WT), non-targeting control, BCL2 KO, BCL2L1 KO, and double KO HCT116 cells in 96-well plates. Treat the cells with a dose range of this compound for 48-72 hours.
-
Cell Viability Assay:
-
Assess cell viability using a commercially available assay such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the IC50 values for this compound in each cell line.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at a concentration around the IC50 for 24 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify apoptotic cells.
-
Caspase Activity Assay: Measure the activity of caspase-3 and/or -7 using a luminogenic or fluorogenic substrate-based assay after treatment with this compound.
-
Western Blot for Apoptosis Markers: Probe cell lysates for cleaved PARP and cleaved caspase-3 to confirm the induction of apoptosis.[7][8]
-
Expected Outcomes and Data Presentation
The experimental data should be summarized in clear, comparative tables.
Table 1: Expected IC50 Values of this compound in Different Cell Lines
| Cell Line | Genotype | Expected IC50 of this compound | Rationale |
| HCT116 | Wild-Type | ~1 µM[1] | Sensitive to Bcl-2/Bcl-xL inhibition. |
| HCT116 | Non-targeting control | ~1 µM | Should behave similarly to wild-type. |
| HCT116 | BCL2 KO | Increased IC50 | Loss of one target should confer partial resistance. |
| HCT116 | BCL2L1 KO | Increased IC50 | Loss of the other target should confer partial resistance. |
| HCT116 | BCL2/BCL2L1 DKO | High IC50 (highly resistant) | Complete loss of both targets should abrogate the effect of this compound. |
Table 2: Expected Apoptotic Response to this compound Treatment
| Cell Line | Genotype | % Apoptotic Cells (Annexin V+) | Cleaved PARP/Caspase-3 Levels |
| HCT116 | Wild-Type | High | High |
| HCT116 | Non-targeting control | High | High |
| HCT116 | BCL2 KO | Reduced | Reduced |
| HCT116 | BCL2L1 KO | Reduced | Reduced |
| HCT116 | BCL2/BCL2L1 DKO | Minimal/Baseline | Minimal/Baseline |
Conclusion
The use of CRISPR-Cas9 to generate BCL2 and BCL2L1 knockout cell lines provides a definitive method for validating the mechanism of action of this compound. A significant increase in the IC50 value and a reduction in apoptotic markers in the knockout cells upon treatment with this compound, as compared to wild-type cells, would provide strong evidence that its cytotoxic effects are on-target. This guide offers a framework for researchers to rigorously confirm the molecular mechanism of novel therapeutics, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
- 6. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Preclinical Activity of BM-1244 (APG-1252-M1) Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of BM-1244, the active metabolite of the Bcl-2/Bcl-xL dual inhibitor pelcitoclax (APG-1252), across various cancer types. We present a synthesis of available experimental data, comparing its efficacy with other relevant Bcl-2 family inhibitors and standard-of-care agents, to inform ongoing research and drug development efforts.
Mechanism of Action: Restoring Apoptotic Balance
This compound is a potent small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] In many cancers, the overexpression of these proteins allows malignant cells to evade programmed cell death (apoptosis). This compound functions by binding to the BH3 groove of Bcl-2 and Bcl-xL, thereby releasing pro-apoptotic proteins like BIM and PUMA. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptotic cell death.[1][2]
dot
Caption: Signaling pathway of this compound inducing apoptosis.
Comparative In Vitro Activity of this compound and Alternatives
This compound has demonstrated potent anti-proliferative activity across a panel of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other relevant inhibitors.
| Cancer Type | Cell Line | This compound (APG-1252-M1) IC50 (µM) | Navitoclax (ABT-263) IC50 (µM) | Venetoclax (ABT-199) IC50 (µM) |
| Small-Cell Lung Cancer (SCLC) | NCI-H146 | 0.009[3] | 0.050[3] | - |
| Gastric Cancer | AGS | 1.146[1] | - | - |
| N87 | 0.9007[1] | - | - | |
| Colorectal Cancer (CRC) | HCT116 | Sensitive (1 µM)[1] | - | - |
| HCC2998 | Sensitive (1 µM)[1] | - | - | |
| SW480 | Sensitive (1 µM)[1] | - | - | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | - | - | Potent Activity |
| MV4-11 | - | - | Potent Activity |
In Vivo Efficacy of Pelcitoclax (APG-1252) in Xenograft Models
The prodrug of this compound, pelcitoclax, has shown significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other agents.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| Gastric Cancer | HGC-27 | Pelcitoclax + Paclitaxel | Greater TGI than either agent alone (T/C value of 20% for combination)[3] |
| Small-Cell Lung Cancer (SCLC) | NCI-H146 | Pelcitoclax + Paclitaxel | Enhanced anti-tumor activity[3] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 (Osimertinib-resistant) | Pelcitoclax + Osimertinib | Synergistic anti-tumor effects[4] |
| Non-Small Cell Lung Cancer (NSCLC) | LUPF104 PDX (EGFR C797S) | Pelcitoclax + Docetaxel | Enhanced anti-tumor activity[3] |
T/C value represents the ratio of the mean tumor volume of the treated group to the control group.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and pelcitoclax.
Cell Viability Assays
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified duration (e.g., 72 hours). Cell viability is assessed using reagents such as MTT, WST, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. Absorbance or luminescence is read using a microplate reader, and IC50 values are calculated.[3]
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., pelcitoclax) is administered via a clinically relevant route (e.g., intravenous injection). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis.[3]
dot
Caption: Experimental workflow for cross-validation of this compound.
Comparison with Other Bcl-2 Family Inhibitors
This compound distinguishes itself from other Bcl-2 family inhibitors in several ways:
-
Dual Inhibition: Unlike the highly Bcl-2 selective inhibitor venetoclax , this compound targets both Bcl-2 and Bcl-xL. This dual activity may be advantageous in tumors that rely on both proteins for survival.[5]
-
Potency: In preclinical studies, this compound's active form demonstrated greater potency than navitoclax , another dual Bcl-2/Bcl-xL inhibitor, in SCLC cell lines.[3]
-
Prodrug Strategy: Pelcitoclax is a prodrug that is converted to the active this compound in vivo. This strategy is designed to achieve higher concentrations of the active compound in the tumor tissue, potentially enhancing efficacy and improving the safety profile.[5]
Clinical Context and Future Directions
A phase 1 clinical trial of pelcitoclax in patients with metastatic SCLC and other solid tumors has been completed, demonstrating an overall response rate of 6.5% and a disease control rate of 30.4%.[6][7] The combination of pelcitoclax with paclitaxel has also been investigated in relapsed/refractory SCLC, showing modest anti-tumor activity.[8] In EGFR-mutant NSCLC, the combination of pelcitoclax with osimertinib has shown promising preliminary efficacy in treatment-naïve patients and those with acquired resistance.[9][10]
The preclinical data strongly support the continued investigation of this compound and its prodrug pelcitoclax, particularly in combination with other anti-cancer agents. Further studies are warranted to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach and to explore its efficacy in a broader range of malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
comparative study of apoptosis induction by different BH3 mimetics
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a key target in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment. BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic Bcl-2 family members and restoring the cell's ability to undergo apoptosis.[1][2][3] This guide provides a comparative analysis of various BH3 mimetics, summarizing their performance with supporting experimental data and detailed protocols.
Mechanism of Action of BH3 Mimetics
The intrinsic apoptosis pathway is tightly controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[4][5][6] BH3-only proteins can act as sensors of cellular stress and either directly activate Bax/Bak or neutralize the anti-apoptotic Bcl-2 proteins. BH3 mimetics function by binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and thereby triggering apoptosis.[3][6]
Below is a diagram illustrating the intrinsic apoptosis pathway and the points of intervention for different classes of BH3 mimetics.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1: A Key Mediator of Resistance to the Bcl-2/Bcl-xL Inhibitor BM-1244
An objective comparison of experimental data reveals that elevated levels of the anti-apoptotic protein Mcl-1 are a critical factor in conferring resistance to the dual Bcl-2/Bcl-xL inhibitor, BM-1244 (also known as APG-1252-M1). This guide synthesizes findings from preclinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the evidence supporting Mcl-1's role in this compound resistance, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Mcl-1-Mediated Resistance
Studies in colorectal cancer (CRC) cell lines have demonstrated a significant correlation between Mcl-1 expression levels and the sensitivity to this compound.[1] Cell lines with higher endogenous levels of Mcl-1 exhibit reduced sensitivity to this compound treatment.[1] Conversely, the efficacy of this compound is more pronounced in cell lines with lower Mcl-1 expression.[1][2]
To overcome this resistance, combination therapy with Mcl-1 inhibitors has proven effective. The synergistic effect of combining this compound with Mcl-1 inhibitors, such as S63845, AZD5991, and APG-3526, has been demonstrated to decrease cell survival and enhance apoptosis in this compound-insensitive CRC cell lines that express high levels of Mcl-1.[2][3]
Table 1: Synergistic Effects of this compound and Mcl-1 Inhibitors in Resistant Colorectal Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) | Outcome |
| HCT116 | This compound + S63845 | < 1 | Synergistic decrease in cell survival |
| HCT116 | This compound + AZD5991 | < 1 | Synergistic decrease in cell survival |
| HT29 | This compound + S63845 | < 1 | Synergistic decrease in cell survival and enhanced apoptosis |
| HT29 | This compound + AZD5991 | < 1 | Synergistic decrease in cell survival and enhanced apoptosis |
| HT29 | This compound + APG-3526 | < 1 | Synergistic decrease in cell survival |
A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.
Furthermore, genetic knockdown of Mcl-1 using shRNA in resistant cell lines sensitizes them to this compound, leading to a significant decrease in cell survival and an increase in apoptosis.[3] Conversely, the enforced ectopic expression of Mcl-1 in sensitive CRC cell lines abrogates the cytotoxic effects of this compound, a phenomenon that can be reversed by the addition of an Mcl-1 inhibitor.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Mcl-1's role in this compound resistance.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, an Mcl-1 inhibitor alone, or a combination of both for 72 hours.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Western Blot Analysis
-
Cell Lysis: Harvest cells after drug treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bax, Bak, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the indicated drugs for the specified duration. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold phosphate-buffered saline (PBS) and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Mcl-1 in mediating this compound resistance and a typical experimental workflow to investigate this phenomenon.
Caption: Mcl-1 circumvents this compound-induced apoptosis by inhibiting Bax/Bak.
Caption: Workflow for confirming Mcl-1's role in this compound resistance.
References
- 1. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Validating BM-1244's Impact on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BM-1244 with other Bcl-2 family inhibitors, focusing on their efficacy in inducing mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to this compound and Mitochondrial Outer Membrane Permeabilization (MOMP)
This compound is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By binding to these proteins, this compound disrupts their function of sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation and oligomerization of Bax/Bak at the outer mitochondrial membrane, resulting in the formation of pores and subsequent permeabilization. This process, known as MOMP, is a point of no return in apoptosis, as it allows the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol.[1] Cytochrome c release initiates the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
This guide will compare the performance of this compound in inducing MOMP with other well-characterized Bcl-2 family inhibitors: ABT-737, Navitoclax (ABT-263), and Venetoclax (ABT-199). The comparison will be based on their binding affinities and their effects on key events of MOMP: cytochrome c release, dissipation of mitochondrial membrane potential, and caspase activation.
Comparative Performance of Bcl-2 Family Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions and cell lines used.
Table 1: Binding Affinities (Ki/EC50 in nM) of Bcl-2 Family Inhibitors
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| This compound | 450[1] | 134[1] | - | - |
| ABT-737 | 30.3[2][3] | 78.7[2][3] | 197.8[2][3] | >460[3] |
| Navitoclax (ABT-263) | ≤1[4] | ≤0.5[4] | ≤1[4] | Weakly binds |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | No measurable binding |
Table 2: Efficacy in Inducing MOMP-Related Events
| Compound | Assay | Cell Line(s) | Effective Concentration / IC50 |
| This compound | Cytochrome c Release | AGS, N87, HCT116 | 0.03-3 µM[1] |
| JC-1 Assay (↓ΔΨm) | AGS, N87 | 0.03-0.3 µM[1] | |
| Caspase-3 Activation | AGS, N87 | 0.03-3 µM[1] | |
| ABT-737 | Cytochrome c Release | Various | ~5 µM (in vitro)[5] |
| Apoptosis Induction | HL-60 | IC50: 50 nM[2] | |
| Navitoclax (ABT-263) | Apoptosis Induction | SCLC cell lines | EC50: 110 nM - 22 µM[4] |
| Venetoclax (ABT-199) | Caspase-3/7 Activation | RS4;11 | Induces activation at 0.01-5 µM |
| Apoptosis Induction | AML cell lines | IC50: 1.1 nM - 1.1 µM[6] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Chemicals: A General Protocol
Essential Note: Specific disposal procedures for a substance labeled "BM-1244" are not publicly available. The following guide provides a comprehensive, general protocol for the proper disposal of laboratory chemicals. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for any specific chemical, including "this compound," before handling or disposal. The SDS is the primary source for critical safety and disposal information.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as recommended by the chemical's SDS. This typically includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Suitable chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator if dust or vapors may be generated.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Step-by-Step General Chemical Disposal Protocol
The disposal of any laboratory chemical should be conducted in a designated, well-ventilated area, such as a chemical fume hood.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. Locate the "Disposal considerations" section (typically Section 13) for specific instructions.
-
Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by the SDS or your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Wastes should be segregated based on their chemical compatibility (e.g., separate halogenated and non-halogenated solvents, acids from bases, and oxidizers from organic materials).
-
Waste Collection:
-
Use a designated, compatible, and properly labeled hazardous waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container with the full chemical name(s) of the contents and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
-
Spill Management: In the event of a spill, follow the procedures outlined in the chemical's SDS. Generally, this involves:
-
Removing all sources of ignition.
-
Containing the spill with an appropriate absorbent material.
-
Cleaning the area and collecting the contaminated materials into a designated hazardous waste container.
-
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the collection of the waste container. Do not pour chemicals down the drain unless explicitly permitted by the SDS and local regulations for that specific substance.[1]
Summary of General Chemical Handling and Storage
| Precaution | Description |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed and properly labeled.[2] |
| Handling | Avoid contact with eyes, skin, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.[3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other sources of ignition.[2][4] |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood.[2] |
General Chemical Disposal Workflow
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling Guide for Bortezomib
For researchers, scientists, and drug development professionals, the safe and precise handling of potent cytotoxic compounds like Bortezomib is of utmost importance. This guide provides critical, immediate information for the operational use and disposal of Bortezomib in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. Bortezomib is a hazardous drug that can be fatal if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling Bortezomib, particularly in its powder form.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile or latex/nitrile gloves is required.[2][5] Change gloves frequently and immediately if contaminated.[2][5] |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.[2][6] |
| Body Protection | Protective Clothing | A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn over a lab coat.[2] Protective shoe covers are also recommended.[5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a certified containment system like a chemical fume hood.[2][6][7] |
Operational Plan: Handling and Storage
Handling:
-
Engineered Controls : All work with Bortezomib powder should be conducted in a certified ducted fume hood or a Class II laminar flow biological safety cabinet to minimize inhalation exposure.[5][6]
-
Aseptic Technique : Use proper aseptic technique when reconstituting the vial.[8] Reconstitute only with 0.9% Sodium Chloride Injection, USP.[8]
-
Avoidance of Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[3][5][9] Do not eat, drink, or smoke in areas where Bortezomib is handled.[5]
Storage:
-
Container : Keep containers securely sealed when not in use.[5][9]
-
Conditions : Store in a cool, dry, and well-ventilated area, protected from light.[5][9] Recommended storage temperature is 4°C for the sealed product.[9]
-
Segregation : Store away from incompatible materials and foodstuff containers.[5]
Emergency and Disposal Plan
Spill Management: In case of a spill, evacuate the area and prevent entry.[9] Trained personnel wearing appropriate PPE must handle the cleanup.[5]
-
Minor Spills (Solid) : Gently cover the spill with a damp cloth or towel to avoid generating dust.[10] Use dry cleanup procedures; do not sweep.[5] Collect the residue and place it in a sealed, labeled container for disposal.[5]
-
Minor Spills (Liquid) : Absorb the spill with inert material (e.g., dry sand, diatomite) and place it in a chemical waste container.[9][11]
-
Decontamination : After material has been collected, decontaminate the area with a bleach solution, a detergent solution, and then clean water.[12]
First Aid:
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting upper and lower eyelids.[6][10] Seek immediate medical attention.[6][9][10]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water for 15-20 minutes while removing contaminated clothing.[9][10] Seek medical attention.[9][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][10] Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person.[6][10] Call a physician or poison control center immediately.[10]
Disposal Plan:
-
All waste containing Bortezomib, including contaminated PPE, spill cleanup materials, and empty vials, must be treated as hazardous waste.[4]
-
Dispose of waste in designated, sealed, and clearly labeled cytotoxic compound waste containers.[10][12]
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling Bortezomib in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of Bortezomib.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. med.uio.no [med.uio.no]
- 5. camberpharma.com [camberpharma.com]
- 6. research.uga.edu [research.uga.edu]
- 7. oncologymedinfo.com [oncologymedinfo.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. somersetpharma.com [somersetpharma.com]
- 11. getwelloncology.com [getwelloncology.com]
- 12. environmentclearance.nic.in [environmentclearance.nic.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
